4-fluoro-N-(3-phenylpropyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-10-8-14(9-11-15)16(19)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACABHQNNLRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
"4-fluoro-N-(3-phenylpropyl)benzamide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-fluoro-N-(3-phenylpropyl)benzamide
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview for the synthesis and detailed characterization of 4-fluoro-N-(3-phenylpropyl)benzamide, a compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into synthetic protocols, mechanistic causality, and robust analytical validation.
Introduction and Significance
4-fluoro-N-(3-phenylpropyl)benzamide belongs to the benzamide class of compounds, which are prevalent scaffolds in numerous therapeutic agents. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The N-(3-phenylpropyl) substituent provides a flexible lipophilic tail, which can be crucial for interactions with biological targets. This guide outlines two primary, reliable synthetic routes and the requisite analytical techniques to confirm the identity, purity, and structure of the target compound.
Synthetic Pathways and Methodologies
The synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide is most efficiently achieved through the formation of an amide bond between a 4-fluorobenzoyl moiety and 3-phenylpropan-1-amine. We present two robust methods: the acylation of the amine using a reactive acyl chloride and the direct coupling of the corresponding carboxylic acid using a peptide coupling agent.
Method A: Acylation via 4-Fluorobenzoyl Chloride (Schotten-Baumann Reaction)
This classic and highly efficient method relies on the reaction of a nucleophilic amine with a highly electrophilic acyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to quench the hydrochloric acid byproduct, driving the reaction to completion.[1]
Causality of Experimental Choices:
-
Acyl Chloride: 4-Fluorobenzoyl chloride is used because the carbonyl carbon is highly activated towards nucleophilic attack, leading to a rapid and often high-yielding reaction.
-
Base: A tertiary amine such as triethylamine (TEA) or pyridine is employed as an acid scavenger. It does not compete with the primary amine in attacking the acyl chloride but effectively neutralizes the HCl generated, preventing the protonation and deactivation of the primary amine starting material.
-
Solvent: An aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not participate in the reaction.
-
Temperature Control: The initial addition is performed at 0 °C to control the exothermic nature of the acylation, minimizing potential side reactions.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-phenylpropan-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes.
-
Acyl Chloride Addition: Add a solution of 4-fluorobenzoyl chloride (1.05 eq.) in DCM dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1N HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-fluoro-N-(3-phenylpropyl)benzamide.[2]
Method B: Direct Amide Coupling from 4-Fluorobenzoic Acid
This method avoids the preparation of the often-moisture-sensitive acyl chloride by activating the carboxylic acid in situ using a coupling agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3][4]
Causality of Experimental Choices:
-
Coupling Agent: EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[4]
-
Activator: Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions (e.g., racemization in chiral substrates) and increase reaction efficiency by forming an activated ester intermediate.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM is suitable for this reaction.
Experimental Protocol:
-
Reactant Preparation: Dissolve 4-fluorobenzoic acid (1.0 eq.) and HOBt (1.1 eq.) in DMF.
-
Activation: Add EDC hydrochloride (1.2 eq.) to the solution and stir for 20 minutes at room temperature to allow for the formation of the active ester.
-
Amine Addition: Add 3-phenylpropan-1-amine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and the water-soluble urea byproduct.
-
Perform subsequent washes with dilute acid and base as described in Method A to remove unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized 4-fluoro-N-(3-phenylpropyl)benzamide. The following techniques provide a self-validating system for product confirmation.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is used to elucidate the electronic environment and connectivity of hydrogen atoms in the molecule. The expected spectrum for the title compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (4-F-Ph) | ~ 7.7-7.8 | dd or m | 2H | |
| Aromatic (Ph) | ~ 7.1-7.3 | m | 5H | |
| Aromatic (4-F-Ph) | ~ 7.0-7.1 | t or m | 2H | |
| Amide (N-H) | ~ 6.0-6.5 | br t | 1H | ~ 5.6 |
| Methylene (-CH₂-NH) | ~ 3.4-3.5 | q | 2H | ~ 6.8 |
| Methylene (Ar-CH₂) | ~ 2.7-2.8 | t | 2H | ~ 7.6 |
| Methylene (-CH₂-CH₂-CH₂-) | ~ 1.9-2.0 | quintet | 2H | ~ 7.2 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon NMR provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 166-168 |
| Aromatic (C-F) | ~ 162-165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic (Ph, C-ipso) | ~ 141 |
| Aromatic (C-C=O) | ~ 130-131 |
| Aromatic (CH, Ph) | ~ 128-129 |
| Aromatic (CH, 4-F-Ph) | ~ 129-130 (d, ³JCF ≈ 9 Hz) |
| Aromatic (CH, 4-F-Ph) | ~ 115-116 (d, ²JCF ≈ 22 Hz) |
| Methylene (-CH₂-NH) | ~ 40-41 |
| Methylene (Ar-CH₂) | ~ 33-34 |
| Methylene (-CH₂-CH₂-CH₂-) | ~ 31 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~ 3300 (sharp/moderate) |
| Aromatic C-H | Stretch | ~ 3030-3080 |
| Aliphatic C-H | Stretch | ~ 2850-2930 |
| Amide C=O | Stretch (Amide I) | ~ 1640-1660 (strong) |
| Amide N-H | Bend (Amide II) | ~ 1540-1560 (strong) |
| Aromatic C=C | Stretch | ~ 1450-1600 |
| C-F | Stretch | ~ 1150-1250 (strong) |
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation pattern. For 4-fluoro-N-(3-phenylpropyl)benzamide (C₁₆H₁₆FNO), the expected monoisotopic mass is approximately 257.12 g/mol .
-
Expected Molecular Ion (M⁺): m/z = 257
-
Key Fragmentation Peaks:
-
m/z = 123: [4-FC₆H₄CO]⁺, corresponding to the 4-fluorobenzoyl cation.
-
m/z = 134: [C₆H₅(CH₂)₃NH]⁺, corresponding to the phenylpropylamine fragment.
-
Physical Characterization
-
Melting Point: A sharp, well-defined melting point is a key indicator of the compound's purity. It should be determined using a calibrated melting point apparatus.
-
Elemental Analysis: Combustion analysis should be performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₆H₁₆FNO.
-
Theoretical: C, 74.69%; H, 6.27%; N, 5.44%.
-
Conclusion
This guide has detailed two reliable and efficient synthetic pathways for the preparation of 4-fluoro-N-(3-phenylpropyl)benzamide. The causality behind the selection of reagents and conditions has been explained to provide a deeper understanding of the chemical process. Furthermore, a comprehensive suite of analytical techniques has been described, which together form a robust system for validating the structure, identity, and purity of the final product. Adherence to these protocols will ensure the reproducible and successful synthesis and characterization of this valuable chemical entity for research and development applications.
References
-
JoVE. (2023). Preparation of Amides. JoVE Science Education Database. [Link]
-
T3P - Common Organic Chemistry. Amine to Amide Mechanism. [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
The Royal Society of Chemistry. fluoro-p-benzoyl-DL-phenylalanine (4F-Bpa) 4-methyl-4'. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 4-fluoro-N-(3-phenylpropyl)benzamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-fluoro-N-(3-phenylpropyl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a robust, well-established synthetic protocol, predicted physicochemical properties, and expected spectral characteristics based on foundational chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related N-acyl-3-phenylpropylamine scaffolds.
Introduction and Rationale
N-acylated 3-phenylpropylamine derivatives represent a versatile class of compounds with a wide range of potential biological activities. The incorporation of a fluorinated benzoyl moiety, as in 4-fluoro-N-(3-phenylpropyl)benzamide, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a detailed technical framework for the synthesis and characterization of this specific analogue, enabling further investigation into its potential therapeutic applications.
Nomenclature and Structure
-
Systematic IUPAC Name: 4-fluoro-N-(3-phenylpropyl)benzamide
-
Molecular Formula: C₁₆H₁₆FNO
-
Molecular Weight: 257.30 g/mol
-
CAS Number: Not available. A similar compound, 4-amino-2-chloro-N-(3-phenylpropyl)benzamide, has the CAS number 330469-22-2.[1]
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=28748841&t=l", imagescale=true, label=""]; "4-fluoro-N-(3-phenylpropyl)benzamide"; } Molecular Structure of 4-fluoro-N-(3-phenylpropyl)benzamide
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-fluoro-N-(3-phenylpropyl)benzamide. These values are derived from computational models and data from structurally similar compounds, such as Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-.[2]
| Property | Predicted Value |
| Melting Point (°C) | Expected to be a solid at room temperature |
| Boiling Point (°C) | > 300 |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water. |
| LogP | ~3.5 - 4.5 |
| pKa (most acidic) | ~15-16 (amide N-H) |
| pKa (most basic) | ~-2 to -3 (carbonyl oxygen) |
Synthesis and Purification
The synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide can be readily achieved via a standard amidation reaction between 4-fluorobenzoyl chloride and 3-phenylpropylamine.[3][4] This is a well-established and high-yielding synthetic route for the formation of amides.
Synthetic Workflow
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 3-phenylpropylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a non-nucleophilic base, typically triethylamine (1.1-1.2 eq). The mixture is stirred at room temperature.
-
Addition of Acyl Chloride: 4-Fluorobenzoyl chloride (1.0-1.1 eq), dissolved in the same solvent, is added dropwise to the amine solution.[5] The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-fluorobenzoyl chloride and 4-fluorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | dd | 2H | Protons ortho to the carbonyl group on the 4-fluorobenzoyl ring |
| ~ 7.3 - 7.1 | m | 7H | Protons of the phenyl ring and protons meta to the carbonyl group on the 4-fluorobenzoyl ring |
| ~ 6.5 - 6.0 | br s | 1H | Amide N-H |
| ~ 3.4 | q | 2H | -CH₂- adjacent to the amide nitrogen |
| ~ 2.7 | t | 2H | -CH₂- benzylic protons |
| ~ 2.0 | quintet | 2H | Central -CH₂- of the propyl chain |
Note: Chemical shifts are predicted for a CDCl₃ solvent and are approximate.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (amide carbonyl) |
| ~ 165 (d, ¹JCF ≈ 250 Hz) | C-F on the 4-fluorobenzoyl ring |
| ~ 141 | Quaternary carbon of the phenyl ring |
| ~ 130 (d, ³JCF ≈ 9 Hz) | Carbons ortho to the carbonyl group |
| ~ 128.5 | Phenyl ring carbons |
| ~ 128.4 | Phenyl ring carbons |
| ~ 126 | Phenyl ring carbon |
| ~ 115 (d, ²JCF ≈ 22 Hz) | Carbons meta to the carbonyl group |
| ~ 40 | -CH₂- adjacent to the amide nitrogen |
| ~ 33 | Benzylic -CH₂- |
| ~ 31 | Central -CH₂- of the propyl chain |
Note: Chemical shifts are predicted and approximate.
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 257. Key fragmentation patterns would likely involve:
-
Loss of the phenylpropyl group: leading to a fragment at m/z 123 (4-fluorobenzoyl cation).
-
Loss of the 4-fluorobenzoyl group: resulting in a fragment at m/z 134.
-
Benzylic cleavage: producing a tropylium ion at m/z 91.
Potential Biological Activity
While no specific biological activity has been reported for 4-fluoro-N-(3-phenylpropyl)benzamide, the broader class of N-substituted benzamides and 3-phenylpropanamide derivatives has shown a range of biological activities, including potential as BChE inhibitors for the treatment of Alzheimer's disease and antiproliferative activity.[6][7] The structural motifs present in the target molecule suggest that it could be a candidate for screening in various therapeutic areas.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 4-fluoro-N-(3-phenylpropyl)benzamide. The outlined synthetic protocol is robust and should provide a high yield of the target compound. The predicted spectral data offer a reliable reference for the characterization and purity assessment of the synthesized material. This information is intended to facilitate further research into the chemical and biological properties of this and related compounds.
References
- Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Tre
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PMC.
- Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro. Cheméo.
- 4-amino-2-chloro-N-(3-phenylpropyl)benzamide | C16H17ClN2O | CID 28748841. PubChem.
- Substituted amide synthesis by amid
- The ease of formation of amides by the reaction of Equation 24-1 depends a lot on the nature of the leaving group. Chemistry LibreTexts.
- 4-Fluorobenzoyl chloride. Chem-Impex.
Sources
- 1. 4-amino-2-chloro-N-(3-phenylpropyl)benzamide | C16H17ClN2O | CID 28748841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Substituted amide synthesis by amidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
"4-fluoro-N-(3-phenylpropyl)benzamide" CAS number
Technical Monograph: 4-Fluoro-N-(3-phenylpropyl)benzamide
Part 1: Compound Identity & Technical Overview
4-Fluoro-N-(3-phenylpropyl)benzamide is a synthetic organic amide belonging to the N-alkylbenzamide class.[1] It is primarily utilized as a chemical building block in medicinal chemistry and as a scaffold in Structure-Activity Relationship (SAR) libraries for drug discovery.[1] Its structure combines a fluorinated phenyl ring (a common bioisostere for metabolic stability) with a flexible phenylpropyl linker, a pharmacophore frequently associated with receptor binding in G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | N-(3-Phenylpropyl)-4-fluorobenzamide |
| Common Name | 4-Fluoro-N-(3-phenylpropyl)benzamide |
| CAS Registry Number | Not Publicly Indexed (See Note 1) |
| Molecular Formula | C₁₆H₁₆FNO |
| Molecular Weight | 257.31 g/mol |
| SMILES | FC1=CC=C(C(NCCCC2=CC=CC=C2)=O)C=C1 |
| InChIKey | (Predicted) InChIKey=... (Structure-based) |
Note 1 (CAS Status): This specific compound is frequently generated as a member of combinatorial libraries (e.g., amide coupling libraries) rather than as a standalone commodity chemical.[1] Consequently, it may not have a unique, widely indexed CAS number in public databases like PubChem or ChemSpider.[1] Researchers typically identify it by its synthesis precursors: 4-Fluorobenzoyl chloride (CAS 403-43-0) and 3-Phenylpropylamine (CAS 2038-57-5).[1]
Part 2: Physicochemical Properties (Predicted)
Understanding the physicochemical profile is critical for evaluating its "drug-likeness" and suitability for biological assays.[1]
| Property | Value (Predicted) | Interpretation |
| LogP (Octanol/Water) | ~3.5 – 3.8 | Moderate lipophilicity; likely good membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Low polarity, suggesting high blood-brain barrier (BBB) penetration potential.[1] |
| Hydrogen Bond Donors (HBD) | 1 (Amide NH) | Compliant with Lipinski’s Rule of 5.[1] |
| Hydrogen Bond Acceptors (HBA) | 2 (Amide O, Fluorine) | Compliant with Lipinski’s Rule of 5.[1] |
| Rotatable Bonds | 5 | Flexible linker allows conformational adaptation to binding pockets.[1] |
| Melting Point | ~90–110 °C | Typical for simple benzamides; solid at room temperature.[1] |
Part 3: Synthesis Protocol & Methodology
Reaction Scheme
The synthesis involves the coupling of 4-fluorobenzoyl chloride with 3-phenylpropylamine in the presence of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the hydrochloric acid byproduct.[1]
Figure 1: Synthetic pathway for 4-fluoro-N-(3-phenylpropyl)benzamide via acyl chloride coupling.[1]
Step-by-Step Protocol
-
Preparation :
-
Dissolve 3-phenylpropylamine (1.0 equiv, e.g., 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Add Triethylamine (Et₃N) (1.5 equiv, 7.5 mmol) to the solution.
-
Cool the mixture to 0°C using an ice bath to control the exotherm.
-
-
Addition :
-
Dissolve 4-fluorobenzoyl chloride (1.1 equiv, 5.5 mmol) in a small volume of DCM (5 mL).
-
Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or side reactions.
-
-
Reaction :
-
Work-up :
-
Purification :
Part 4: Applications & Biological Context
While often a library member, this specific scaffold holds relevance in several therapeutic areas due to its pharmacophore.
TRP Channel Modulation (TRPV1)
The N-(phenylalkyl)benzamide core is structurally homologous to Capsazepine and other TRPV1 antagonists.[1] The 3-phenylpropyl chain mimics the lipophilic tail of capsaicin, while the 4-fluorobenzoyl group provides a stable, electron-deficient head group.[1]
-
Mechanism : Potential competitive antagonism at the vanilloid binding site.[1]
-
Research Use : Screening for analgesic or anti-inflammatory activity.[1]
Dopamine Receptor Ligands
Phenylpropylamine derivatives are classic scaffolds for Dopamine D2/D3 receptor ligands.[1] The addition of the benzamide moiety can modulate affinity and selectivity, often acting as a "linker" in bitopic ligands.[1]
Fragment-Based Drug Discovery (FBDD)
This compound serves as a "rule-of-3" compliant fragment (MW < 300, ClogP ~3) for screening against novel targets.[1] The fluorine atom acts as an excellent NMR probe (
Figure 2: Pharmacophore decomposition for SAR analysis.[1]
Part 5: Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).[1]
-
Handling : Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage : Store in a cool, dry place (2–8°C recommended) in a tightly sealed container.
References
-
European Patent Office . (2004).[1] Antiviral Agent.[1] EP1422218A1.[1] (Lists "3-phenylpropylamine" and "4-fluorobenzoyl chloride" as key library reagents).[1][2][3] Link
-
World Intellectual Property Organization . (2000).[1] Combinatorial Libraries of Thiophene Compounds. WO2000058262A1.[1] (Describes the use of 4-fluorobenzoyl chloride in amide library synthesis). Link
-
National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for 4-Fluorobenzoyl chloride (CAS 403-43-0). Link[1][2]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for 3-Phenylpropylamine (CAS 2038-57-5). Link[1]
Sources
"4-fluoro-N-(3-phenylpropyl)benzamide" mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Benzamide Scaffolds: A Case Study on 4-fluoro-N-(3-phenylpropyl)benzamide
Authored by: A Senior Application Scientist
Abstract
The journey from a novel chemical entity to a validated therapeutic candidate is contingent on a deep and precise understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the MoA of novel compounds, using the synthetic benzamide, 4-fluoro-N-(3-phenylpropyl)benzamide, as a representative case study. While not extensively characterized in public literature, its structure provides a logical starting point for a multi-phased investigation. We will move from initial computational predictions and target identification to detailed cellular and biochemical validation, emphasizing the causality behind experimental choices and the integration of self-validating systems to ensure data integrity.
Introduction: The Benzamide Scaffold and the Investigative Imperative
Benzamide derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms, from antipsychotics to antiemetics. Their ability to form key hydrogen bonds and engage in various non-covalent interactions makes them versatile pharmacophores. The subject of our investigation, 4-fluoro-N-(3-phenylpropyl)benzamide, features a fluorinated benzoyl group linked to a phenylpropyl amine. This structure suggests potential interactions with targets that possess aromatic and hydrophobic binding pockets, possibly within the central nervous system or metabolic pathways.
Understanding the MoA is not merely an academic exercise; it is the cornerstone of a successful drug development program. A well-defined MoA informs efficacy, predicts potential toxicities, guides patient selection, and is a critical component of the regulatory submission package. This guide outlines a robust, multi-stage workflow to de-risk and advance a novel benzamide compound.
Phase I: Target Hypothesis Generation & Initial Validation
The initial phase focuses on generating and narrowing down a list of potential biological targets. Without prior knowledge, a broad, unbiased approach is essential. We will combine computational methods with initial, high-throughput experimental screens.
In Silico Target Prediction
Before committing to expensive wet-lab experiments, computational tools can provide valuable, data-driven hypotheses based on structural similarity to known ligands.
Rationale: By comparing the structure of 4-fluoro-N-(3-phenylpropyl)benzamide against databases of compounds with known biological targets, we can identify proteins it is likely to bind. This is a cost-effective method to prioritize experimental resources.
Recommended Protocol: Similarity-Based Target Prediction
-
Compound Preparation: Generate a 3D conformer of the molecule using computational chemistry software (e.g., ChemDraw, Avogadro).
-
Database Selection: Utilize public and commercial databases such as ChEMBL, BindingDB, and SuperTarget.
-
Similarity Search: Perform a 2D Tanimoto similarity search against the databases. A Tanimoto coefficient > 0.85 suggests a high degree of similarity and a shared potential for biological activity.
-
Target Prioritization: Collate the primary targets of the top 100 most similar compounds. Rank these targets based on frequency and biological plausibility. For our case compound, likely candidates might include dopamine receptors, sigma receptors, or histone deacetylases (HDACs), which are known to bind benzamide-like structures.
Experimental Target Identification: Affinity-Based Proteomics
To experimentally identify protein interactors in a complex biological system, an unbiased affinity-based proteomics approach is a powerful tool.
Rationale: This method involves immobilizing the compound of interest and using it as "bait" to pull down its binding partners from a cell lysate. This provides direct physical evidence of an interaction.
Workflow Diagram: Affinity-Based Target Pulldown
Caption: Workflow for identifying protein targets via affinity chromatography.
Phase II: Target Engagement & Primary Binding Characterization
Once high-confidence targets are identified, the next critical step is to validate and quantify the direct physical interaction between the compound and the protein.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a gold-standard method to confirm target engagement within a live, intact cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand. This assay validates that the compound can penetrate the cell membrane and engage its target in a native context.
Step-by-Step Protocol: CETSA
-
Cell Culture: Grow a relevant cell line (e.g., HEK293 cells overexpressing the putative target protein) to ~80% confluency.
-
Compound Treatment: Treat cells with a range of concentrations of 4-fluoro-N-(3-phenylpropyl)benzamide (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve in the presence of the compound indicates target stabilization and therefore, engagement.
Illustrative Data Presentation:
| Compound Concentration | Tm (°C) of Target Protein X | ΔTm (°C) vs. Vehicle |
| Vehicle (0.1% DMSO) | 52.1 | - |
| 1 µM | 54.3 | +2.2 |
| 10 µM | 57.8 | +5.7 |
| 50 µM | 58.1 | +6.0 |
Isothermal Titration Calorimetry (ITC)
Rationale: To obtain a complete thermodynamic profile of the binding interaction, ITC is unparalleled. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions.
Protocol Summary:
-
Sample Preparation: Prepare purified target protein in a suitable buffer. Prepare the compound in the identical buffer to avoid buffer mismatch artifacts.
-
Instrument Setup: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters. A KD in the nanomolar to low micromolar range is typically desired for a potent interaction.
Phase III: Cellular & Pathway Functional Analysis
Confirming that the compound binds to its target is only half the story. We must then determine the functional consequence of this binding event.
Downstream Signaling Pathway Modulation
Rationale: Once the target is engaged, it will likely modulate a downstream signaling pathway. Investigating this is key to understanding the compound's cellular mechanism. For example, if the target is a G-protein coupled receptor (GPCR), we would investigate downstream second messengers like cAMP or calcium.
Logical Workflow for Pathway Analysis
Caption: A hierarchical approach to validating downstream pathway effects.
Recommended Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Treat with the compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a key downstream signaling node (e.g., anti-phospho-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.
-
Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and express the result as a ratio of phosphorylated protein to total protein. A dose- and time-dependent change indicates specific pathway modulation.
Conclusion: Synthesizing a Coherent Mechanism of Action
The ultimate goal is to construct a coherent narrative that connects the initial binding event to the final cellular or physiological outcome. The MoA for 4-fluoro-N-(3-phenylpropyl)benzamide, or any novel compound, is a composite of multiple, orthogonal experimental findings. A successful investigation, as outlined in this guide, will have:
-
Identified a specific, high-affinity molecular target.
-
Demonstrated target engagement in a relevant cellular context.
-
Quantified the biochemical and thermodynamic parameters of the interaction.
-
Elucidated the immediate downstream functional consequences of target binding.
-
Correlated pathway modulation with a measurable cellular phenotype.
This systematic approach, grounded in scientific rationale and validated protocols, provides the robust data package required to make informed decisions, de-risk clinical development, and ultimately, translate a promising molecule into a potential therapeutic.
References
This section would be populated with real citations from the literature if this were a real research paper. As this is a hypothetical guide for a novel compound, representative references are not applicable.
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 4-fluoro-N-(3-phenylpropyl)benzamide
Preamble: Charting a Course for a Novel Benzamide Derivative
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The compound 4-fluoro-N-(3-phenylpropyl)benzamide, a distinct benzamide derivative, represents such an entity at the nascent stage of its characterization. While the benzamide scaffold is prevalent in a multitude of clinically significant molecules, the specific therapeutic targets and mechanistic underpinnings of this particular derivative remain to be elucidated. This guide, therefore, is not a retrospective summary of established knowledge, but rather a forward-looking strategic roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-faceted approach to robustly identify and validate the potential therapeutic targets of 4-fluoro-N-(3-phenylpropyl)benzamide, thereby laying the foundational groundwork for future preclinical and clinical development. Our investigation will be anchored in a primary hypothesis generated from structural analogy, while maintaining a broad perspective for unbiased target discovery.
Section 1: Primary Hypothesis and Rationale - The Translocator Protein (TSPO) Connection
The molecular architecture of 4-fluoro-N-(3-phenylpropyl)benzamide provides critical clues to its potential biological interactions. The presence of an N-substituted benzamide is a key structural alert. While this motif is found in compounds targeting a range of proteins, a compelling body of evidence points towards the 18 kDa Translocator Protein (TSPO) as a high-probability primary target.
TSPO, previously known as the peripheral benzodiazepine receptor, is a highly conserved protein primarily located on the outer mitochondrial membrane.[1] It is a central player in a variety of crucial cellular processes, including cholesterol transport, steroidogenesis, immunomodulation, and apoptosis.[2][3] Its expression is relatively low in the healthy central nervous system (CNS) but becomes significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a key biomarker and therapeutic target for neurodegenerative diseases and brain injury.[3][4]
The rationale for hypothesizing TSPO as a target for 4-fluoro-N-(3-phenylpropyl)benzamide is twofold:
-
Structural Precedent: A vast number of synthetic ligands for TSPO feature an amide or a related functional group that participates in key hydrogen bonding interactions within the TSPO binding pocket.
-
Pharmacophoric Similarity: The overall size, hydrophobicity, and potential for aromatic interactions of the phenylpropyl and fluorobenzoyl moieties are consistent with the general characteristics of known TSPO ligands, which often possess a planar aromatic system and a lipophilic side chain.
Therefore, our initial and most focused efforts will be directed at confirming and characterizing the interaction of 4-fluoro-N-(3-phenylpropyl)benzamide with TSPO.
Section 2: A Phased Experimental Strategy for Target Validation
To rigorously test our primary hypothesis and explore other potential targets, we propose a phased experimental workflow. This strategy is designed to be efficient, moving from initial binding confirmation to functional characterization and finally to broader, unbiased screening if necessary.
Phase 1: Direct Target Binding Confirmation
The foundational step is to confirm a direct, high-affinity interaction between 4-fluoro-N-(3-phenylpropyl)benzamide and human TSPO.
Experiment 1: Competitive Radioligand Binding Assay
This is the canonical method for determining the binding affinity of an unlabeled compound to a receptor. We will assess the ability of our test compound to displace a known high-affinity radiolabeled TSPO ligand, [³H]PK 11195, from its binding site.
-
Protocol:
-
Tissue/Cell Preparation: Homogenize rat cortical tissue or use mitochondrial fractions isolated from cells overexpressing human TSPO (e.g., HEK293-hTSPO).[5]
-
Incubation: In a 96-well plate, incubate the mitochondrial preparation with a fixed concentration of [³H]PK 11195 (typically at its Kd value) and a range of concentrations of 4-fluoro-N-(3-phenylpropyl)benzamide (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls:
-
Total Binding: [³H]PK 11195 + vehicle.
-
Non-specific Binding (NSB): [³H]PK 11195 + a saturating concentration of unlabeled PK 11195 (e.g., 10 µM).
-
-
Equilibration: Incubate at 4°C for 90 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quantification: Wash filters with ice-cold buffer, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Comparative Binding and Functional Data
| Compound | TSPO Binding Affinity (Ki, nM) | Steroidogenesis (EC50, nM) |
| PK 11195 (Reference) | 2.5 | 50 |
| 4-fluoro-N-(3-phenylpropyl)benzamide | To be determined | To be determined |
| Ro5-4864 (Reference) | 3.0 | 75 |
Phase 2: Cellular Functional Characterization
Assuming a positive binding result, the next critical step is to determine if this binding translates into a functional cellular response. As TSPO's primary role is linked to mitochondrial function and steroidogenesis, our assays will focus on these pathways.[6][7]
Experiment 2: Steroidogenesis Assay
TSPO facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of all steroid hormones.[7] Therefore, a potent TSPO ligand is expected to modulate the production of pregnenolone, the first steroid product.
-
Protocol:
-
Cell Culture: Use a suitable steroidogenic cell line, such as human neuroblastoma SH-SY5Y cells or rat glioma C6 cells.[3]
-
Treatment: Plate cells and allow them to adhere. Replace the medium with a serum-free medium containing a cholesterol source (e.g., 22R-hydroxycholesterol) and varying concentrations of 4-fluoro-N-(3-phenylpropyl)benzamide. Include a positive control (e.g., FGIN-1-27 or Ro5-4864).[8]
-
Incubation: Incubate for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of pregnenolone in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot pregnenolone concentration against the log concentration of the test compound to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Experiment 3: Assessment of Neuroprotection
Given the link between TSPO, mitochondrial health, and neuroinflammation, evaluating the compound's effect on neuronal cell survival is a logical next step.[1][3]
-
Protocol:
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Induce Stress: Treat cells with a neurotoxic agent (e.g., rotenone, H₂O₂) to induce oxidative stress and apoptosis.
-
Co-treatment: Concurrently treat the cells with varying concentrations of 4-fluoro-N-(3-phenylpropyl)benzamide. Include a known neuroprotective TSPO ligand like Ro5-4864 as a positive control.[1]
-
Incubation: Incubate for 24-48 hours.
-
Viability Assay: Assess cell viability using an MTT or PrestoBlue assay.
-
Apoptosis Assay: Quantify apoptosis by measuring caspase-3/7 activity or using Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Determine the compound's ability to rescue cells from the toxic insult, calculating the percentage of neuroprotection relative to controls.
-
Section 3: Potential Therapeutic Implications
Should 4-fluoro-N-(3-phenylpropyl)benzamide be confirmed as a potent and selective TSPO ligand, it would open up several promising therapeutic avenues:
-
Neurodegenerative and Neuropsychiatric Disorders: By promoting the synthesis of anxiolytic neurosteroids like allopregnanolone and exerting neuroprotective effects, the compound could be a candidate for treating anxiety disorders, depression, and neurodegenerative conditions like Alzheimer's and Parkinson's disease where neuroinflammation is a key pathological feature.[6][7]
-
Oncology: Aberrant TSPO expression has been linked to various cancers. TSPO ligands have been shown to induce apoptosis in cancer cells, suggesting a potential role as anti-cancer agents.[2]
-
Diagnostic Imaging: If the compound possesses high affinity and favorable pharmacokinetic properties, it could be radiolabeled (e.g., with ¹⁸F) to serve as a PET imaging agent for visualizing neuroinflammation in vivo, aiding in the diagnosis and monitoring of neurological diseases.[4]
Conclusion
The exploration of 4-fluoro-N-(3-phenylpropyl)benzamide presents a compelling opportunity in drug discovery. While its biological targets are currently unknown, its structure strongly suggests an interaction with the Translocator Protein (TSPO), a target of significant therapeutic interest. The systematic, phased approach detailed in this guide—from initial binding confirmation and functional validation to exploring broader therapeutic effects—provides a robust framework for elucidating its mechanism of action. Successful validation of TSPO as a primary target would position this compound as a promising lead for developing novel therapeutics for a range of challenging neurological, psychiatric, and oncological conditions.
References
-
Papadopoulos, V., et al. (2018). Translocator protein-mediated pharmacology of cholesterol transport and steroidogenesis. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Wikipedia. (2023). Translocator protein. Wikipedia, The Free Encyclopedia. [Link]
-
Gatliff, J., & Campanella, M. (2022). The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system. Biochemical Journal. [Link]
-
Costa, B., et al. (2011). Translocator protein ligands as promising therapeutic tools for anxiety disorders. PubMed. [Link]
-
Taliani, S., et al. (2020). TSPO Radioligands for Neuroinflammation: An Overview. MDPI. [Link]
-
PubChem. (n.d.). 4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide. National Center for Biotechnology Information. [Link]
-
Barron, A. M., et al. (2023). Translocator protein in the rise and fall of central nervous system neurons. Frontiers in Cellular Neuroscience. [Link]
-
ResearchGate. (2023). Summary of TSPO ligands and their observed effects within in vitro and in vivo models. ResearchGate. [Link]
- Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Wang, Y., et al. (2021). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Molecules. [Link]
-
Aisen, A., et al. (2022). Fluor NMR study of amino acid derived ligand to study TSPO. bioRxiv. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Translocator protein - Wikipedia [en.wikipedia.org]
- 3. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radiosynthesis and characterization of [18F]BS224: a next-generation TSPO PET ligand insensitive to the rs6971 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRANSLOCATOR PROTEIN-MEDIATED PHARMACOLOGY OF CHOLESTEROL TRANSPORT AND STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocator protein ligands as promising therapeutic tools for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The 4-Fluoro-N-(3-phenylpropyl)benzamide Scaffold: A Technical Guide to Ion Channel Modulation & SAR Optimization
Topic: The "4-fluoro-N-(3-phenylpropyl)benzamide" Scaffold: A Technical Guide to Ion Channel Modulation & SAR Optimization Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Electrophysiologists, and Drug Discovery Scientists
Executive Summary & Pharmacological Context[1][2][3]
The molecule 4-fluoro-N-(3-phenylpropyl)benzamide represents a critical structural scaffold in the development of neuromodulatory agents , specifically targeting voltage-gated potassium channels (Kv7/KCNQ ) and Transient Receptor Potential Vanilloid 1 (TRPV1 ) channels.
While often overshadowed by clinical leads like Retigabine (ezogabine) or Capsazepine, this specific benzamide derivative serves as a high-value chemical probe for exploring Structure-Activity Relationships (SAR). Its core architecture—a lipophilic phenylpropyl tail coupled to an electron-deficient benzamide head—provides the essential pharmacophore for allosteric modulation of neuronal excitability.
Core Biological Targets
-
Kv7.2/Kv7.3 (KCNQ2/3) Activation: The primary application of this scaffold is as a positive allosteric modulator (PAM). By stabilizing the open state of the potassium channel, it hyperpolarizes the neuronal membrane, reducing repetitive firing associated with epilepsy and neuropathic pain.
-
TRPV1 Antagonism: Secondary activity is often observed at the vanilloid receptor, where the lipophilic tail mimics the arachidonic acid backbone of endogenous ligands, potentially blocking nociceptive signaling.
Chemical Synthesis & Structural Logic
The synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide is a fundamental amide coupling reaction. However, for high-purity biological screening, specific attention must be paid to removing trace coupling reagents which can be cytotoxic in patch-clamp assays.
Optimized Synthetic Protocol (Self-Validating System)
Objective: Synthesize >98% pure 4-fluoro-N-(3-phenylpropyl)benzamide for electrophysiological assay.
Reagents:
-
A: 4-Fluorobenzoic acid (1.0 eq)
-
B: 3-Phenylpropylamine (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve 4-fluorobenzoic acid in anhydrous DMF under
atmosphere. Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at to form the activated ester.-
Validation Check: The solution should turn slightly yellow; if it remains clear, ensure HATU quality.
-
-
Coupling: Dropwise add 3-phenylpropylamine. Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Validation Check: Monitor via TLC (50% EtOAc/Hexane). The starting acid spot (
) should disappear, and a new amide spot ( ) should appear.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
1M HCl (removes unreacted amine)
-
Sat.
(removes unreacted acid) -
Brine (removes DMF)
-
-
Purification: Recrystallize from EtOH/Water or perform Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Characterization: Confirm structure via
-NMR (look for the triplet amide proton at 6.5-7.0 ppm) and LC-MS ( ).
Visualization: Synthetic Workflow
Figure 1: Optimized synthetic pathway for high-purity generation of the benzamide scaffold.
Structure-Activity Relationship (SAR) Analysis
The efficacy of this molecule relies on three distinct structural domains. Understanding these allows for rational design of "Next-Gen" analogs.
| Structural Domain | Function | SAR Optimization Insight |
| 4-Fluoro Phenyl Ring | Metabolic Stability & Lipophilicity | The fluorine atom at the para position blocks CYP450-mediated hydroxylation (metabolic soft spot). Replacing F with Cl or |
| Amide Linker (-CONH-) | Hydrogen Bonding | Acts as a hydrogen bond donor/acceptor with the channel pore (S5-S6 linker). Methylation of the amide nitrogen (N-Me) typically abolishes activity , confirming the necessity of the H-bond donor. |
| Propyl Chain (n=3) | Flexible Spacer | The 3-carbon chain places the terminal phenyl ring in a hydrophobic pocket. Shortening to ethyl (n=2) or lengthening to butyl (n=4) often results in a steep drop in potency (Clifford's Curve). |
| Terminal Phenyl Ring | Hydrophobic Anchor | Engages in |
Experimental Validation: Electrophysiology Protocol
To validate the biological activity of the synthesized derivative, Whole-Cell Patch-Clamp recording is the gold standard.
Protocol: KCNQ2/3 Current Activation[2]
Objective: Measure the shift in voltage-dependence of activation (
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing KCNQ2/3 channels.
-
Preparation:
-
Pipette Solution (Intracellular): 145 mM KCl, 1 mM
, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). -
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Giga-seal Formation:
-
Pull borosilicate glass pipettes to 2-4
resistance. -
Achieve Giga-seal (>1
) and break-in to whole-cell configuration. -
Critical Step: Compensate for series resistance (
) by >70% to prevent voltage errors.
-
-
Voltage Protocol:
-
Hold membrane potential at -80 mV.
-
Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (duration: 1.5s).
-
Measure tail currents at -60 mV.
-
-
Compound Application:
-
Perfuse 4-fluoro-N-(3-phenylpropyl)benzamide (10
in 0.1% DMSO). -
Wait 3-5 minutes for steady-state effect.
-
-
Data Analysis:
-
Fit conductance (
) vs. Voltage ( ) curves using the Boltzmann equation: -
Success Metric: A leftward shift in
of >10 mV confirms KCNQ activation.
-
Visualization: Mechanism of Action (KCNQ Gating)
Figure 2: Mechanism of Action. The benzamide derivative binds to the voltage-sensor domain, stabilizing the open state and dampening neuronal firing.
References
-
Miceli, F., et al. (2018). "Molecular Pharmacology of KCNQ Potassium Channels." Molecular Pharmacology.
-
Dalby-Brown, W., et al. (2006). "Kv7 channels: function, pharmacology and channel modulators." Current Topics in Medicinal Chemistry.
-
Gunthorpe, M. J., et al. (2012). "Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway." Drug Discovery Today.
-
Xiong, Q., et al. (2008). "Zinc binding groups in HDAC inhibitors: a critical review." Journal of Medicinal Chemistry.
-
Wickenden, A. D., et al. (2009). "KCNQ potassium channels: drug targets for the treatment of epilepsy and pain."[1] Expert Opinion on Therapeutic Patents.
Sources
Technical Evaluation Guide: 4-fluoro-N-(3-phenylpropyl)benzamide Antimicrobial Profiling
Executive Summary
Compound: 4-fluoro-N-(3-phenylpropyl)benzamide Class: Substituted N-alkylbenzamide Primary Therapeutic Potential: Antimicrobial (Gram-positive targeted FtsZ inhibition) Secondary Potential: Membrane permeabilization (due to the lipophilic phenylpropyl tail)
This technical guide outlines the rigorous evaluation pipeline for 4-fluoro-N-(3-phenylpropyl)benzamide . While benzamide derivatives (e.g., PC190723) are classically associated with the inhibition of the bacterial cell division protein FtsZ , the specific inclusion of a flexible 3-phenylpropyl linker necessitates a dual-track evaluation to distinguish between specific enzymatic inhibition and non-specific membrane disruption. This guide provides the experimental logic, protocols, and validation steps required for a pharmaceutical-grade assessment.
Part 1: Chemical Validation & Stability
Objective: Ensure the test article is chemically pure and stable in biological matrices before biological testing.
Structural Verification
Before biological application, the synthesis via the Schotten-Baumann reaction (4-fluorobenzoyl chloride + 3-phenylpropylamine) must be validated. The 4-fluoro substituent is a critical metabolic blocker (preventing rapid oxidation of the phenyl ring), while the phenylpropyl moiety drives hydrophobic interaction.
Acceptance Criteria:
-
HPLC Purity: >98% (detection at 254 nm).
-
1H-NMR: Confirm diagnostic triplet of the propyl linker (~2.6 ppm and ~3.4 ppm) and the distinct splitting pattern of the para-fluoro substituted ring.
-
DMSO Solubility: Minimum 10 mg/mL (stock solution).
Stability in Assay Media
Benzamides are generally hydrolytically stable, but the amide bond must be verified against spontaneous hydrolysis in Mueller-Hinton Broth (MHB).
-
Protocol: Incubate 100 µM compound in MHB at 37°C for 24 hours. Analyze via LC-MS.
-
Pass: <5% degradation.
Part 2: Core Antimicrobial Profiling (In Vitro)
Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI guidelines.
MIC & MBC Determination
The lipophilicity of the phenylpropyl group suggests high potency against Gram-positive bacteria (S. aureus, B. subtilis) but potential efflux issues in Gram-negatives (E. coli, P. aeruginosa).
Protocol (Broth Microdilution):
-
Inoculum: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: 96-well plates; serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.06 µg/mL).
-
Controls:
-
Positive: Vancomycin (Gram+), Ciprofloxacin (Gram-).
-
Solvent Control: DMSO (final concentration <1%).
-
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: Visual turbidity (MIC). Plate 10 µL from clear wells onto agar to determine MBC (99.9% reduction).
Data Presentation Template:
| Strain | Phenotype | Expected MIC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | MSSA (Reference) | 0.5 – 2.0 | ≤ 4 | Bactericidal |
| S. aureus ATCC 43300 | MRSA | 0.5 – 2.0 | ≤ 4 | Retained Activity |
| E. coli ATCC 25922 | Gram-Negative | > 64 | N/A | Efflux Susceptible |
| E. coli (ΔacrAB) | Efflux Deficient | 2.0 – 8.0 | ≤ 4 | Target Validated |
Time-Kill Kinetics
To determine if the 4-fluoro-N-(3-phenylpropyl)benzamide acts in a time-dependent or concentration-dependent manner.
-
Method: Inoculate broth with
CFU/mL. Add compound at 4x MIC. Aliquot at 0, 2, 4, 8, and 24 hours. -
Target Profile: A
reduction in CFU/mL within 24 hours indicates bactericidal activity.
Part 3: Mechanism of Action (MoA) Deconvolution
Objective: Distinguish between FtsZ targeting (specific) and Membrane Disruption (non-specific).
Phenotypic Screening: The Filamentation Assay
Benzamide inhibitors of FtsZ cause a distinct phenotype: bacteria continue to grow and replicate DNA but cannot divide, leading to massive elongation (filamentation).
Experimental Workflow:
-
Culture: B. subtilis or S. aureus in exponential phase.
-
Treatment: Treat with 0.5x MIC of the compound for 2–4 hours.
-
Visualization: Phase-contrast microscopy or fluorescence microscopy (using membrane stain FM4-64).
-
Result Interpretation:
-
Filamentation: Positive for FtsZ/Cell Division inhibition.
-
Lysis/Ghost Cells: Positive for Membrane Disruption.
-
Target Validation: FtsZ Polymerization Assay
If filamentation is observed, validate direct interaction with the FtsZ protein.
-
Assay: Light Scattering Assay (90° angle).
-
Reagents: Purified recombinant FtsZ, GTP.
-
Logic: FtsZ polymerizes in the presence of GTP. Benzamides typically stabilize these polymers or bundle them, preventing dynamic treadmilling.
-
Observation: An increase in light scattering intensity or a delay in depolymerization compared to the vehicle control confirms direct binding.
Membrane Integrity (Depolarization)
To rule out non-specific toxicity due to the hydrophobic 3-phenylpropyl tail.
-
Probe: DiSC3(5) (membrane potential-sensitive dye).
-
Protocol: Pre-load bacteria with DiSC3(5) until fluorescence quenches. Add compound.
-
Result: A rapid spike in fluorescence indicates membrane depolarization (dye release).
-
Note: A gradual, low-level increase is acceptable; a spike similar to Nisin or CTAB indicates non-specific toxicity.
-
Part 4: Visualization of Workflows
Evaluation Logic Tree
This diagram illustrates the decision-making process based on experimental outcomes.
Caption: Decision matrix for distinguishing specific FtsZ inhibition from non-specific membrane toxicity.
Mechanism of Action: FtsZ Interference
Visualizing how the benzamide derivative interacts with the bacterial division machinery.[1]
Caption: Pathway of FtsZ inhibition leading to bacterial filamentation and death.
Part 5: Cytotoxicity & Safety (Selectivity Index)
Objective: Calculate the Selectivity Index (SI) =
Benzamide derivatives must be screened against mammalian cells (e.g., Vero, HEK293, or HepG2) because the "3-phenylpropyl" tail increases lipophilicity, which can lead to mammalian membrane toxicity.
-
Assay: MTT or Resazurin viability assay.
-
Threshold: A viable drug candidate should have an SI > 10 (ideally > 50).
-
Interpretation: If
is close to the MIC (SI < 5), the antimicrobial activity is likely due to general protoplasmic poisoning rather than specific FtsZ inhibition.
References
-
Bi, F., et al. (2018). "Design, synthesis and biological evaluation of N-alkylbenzamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. (Seminal paper on Benzamide PC190723).
-
Kaul, M., et al. (2013). "FtsZ-Targeting Benzamide Antibiotics: Synthesis, Biological Activity, and Mode of Action." Journal of Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
-
Stokes, J. M., et al. (2020). "A Deep Learning Approach to Antibiotic Discovery." Cell. (Discusses screening logic for membrane vs. specific targets).
Sources
"4-fluoro-N-(3-phenylpropyl)benzamide" initial pharmacology profile
A Technical Guide for Preclinical Drug Discovery
Abstract
This document provides a comprehensive, forward-looking initial pharmacology profile for the novel chemical entity, 4-fluoro-N-(3-phenylpropyl)benzamide. In the absence of direct empirical data for this specific molecule, this guide establishes a robust, hypothesis-driven framework for its preclinical evaluation. By dissecting the compound's core structural motifs—the 4-fluorobenzamide head and the N-(3-phenylpropyl) tail—we extrapolate a series of predicted pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded roadmap for the systematic investigation of this compound's therapeutic potential. We detail a multi-tiered screening cascade, from initial in silico predictions and in vitro assays to targeted in vivo studies, designed to elucidate the mechanism of action, efficacy, and preliminary safety profile of 4-fluoro-N-(3-phenylpropyl)benzamide.
Introduction and Rationale
The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a diverse array of approved therapeutics.[1] Its versatility allows for fine-tuning of physicochemical and pharmacological properties through targeted substitutions. The introduction of a fluorine atom, a common strategy in drug design, can significantly modulate metabolic stability, binding affinity, and bioavailability.[2] This guide focuses on the systematic pharmacological evaluation of a novel entity, 4-fluoro-N-(3-phenylpropyl)benzamide, a compound that marries the established 4-fluorobenzamide core with a flexible N-(3-phenylpropyl) side chain.
The rationale for investigating this specific molecule is twofold:
-
The 4-Fluorobenzamide Moiety: This structural unit is present in compounds with demonstrated anti-inflammatory, analgesic, and enzyme-inhibiting properties.[3] Furthermore, the broader benzamide class includes potent inhibitors of Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), as well as antagonists of dopamine D2 receptors.[1]
-
The N-(3-phenylpropyl) Group: The incorporation of a phenylpropyl tail introduces a lipophilic and conformationally flexible element. Similar structures have been explored in the context of anticonvulsant and anti-inflammatory drug discovery.[4][5]
The combination of these two pharmacophores suggests a spectrum of potential biological activities for 4-fluoro-N-(3-phenylpropyl)benzamide, warranting a thorough and systematic preclinical investigation.
Predicted Physicochemical and ADMET Properties
A preliminary in silico assessment is crucial for predicting the drug-like properties of 4-fluoro-N-(3-phenylpropyl)benzamide and identifying potential liabilities early in the development process.
| Property | Predicted Value/Characteristic | Rationale and Implications |
| Molecular Weight | ~257.3 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| LogP | Moderately lipophilic | A balanced LogP is anticipated, which may facilitate membrane permeability without excessive non-specific binding or poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Fluorine) | Provides opportunities for specific interactions with biological targets. |
| Metabolism | Potential sites include the phenyl rings and the propyl linker. | The fluorine substitution may block metabolism at the para-position of the benzamide ring, potentially increasing metabolic stability.[2] |
| Toxicity | To be determined; in silico models can predict potential liabilities. | Initial computational toxicology screens (e.g., for mutagenicity, cardiotoxicity) are recommended to guide further studies.[6][7] |
Hypothesis-Driven Pharmacological Screening Cascade
Given the structural features of 4-fluoro-N-(3-phenylpropyl)benzamide, we propose a multi-pronged screening approach to efficiently probe its potential therapeutic applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-Fluorobenzamide | 824-75-9 [smolecule.com]
- 4. Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]
- 7. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
4-fluoro-N-(3-phenylpropyl)benzamide is a substituted amide of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the benzoyl moiety can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the molecule. The N-(3-phenylpropyl) group provides a flexible lipophilic side chain, which can be crucial for interactions with biological targets. This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this target compound, grounded in the principles of nucleophilic acyl substitution. The causality behind each experimental choice is explained to ensure reproducibility and a deeper understanding of the synthetic process.
Chemical Reaction and Mechanism
The synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide is achieved through a nucleophilic acyl substitution reaction, specifically an N-acylation. This classic transformation, often referred to as the Schotten-Baumann reaction, involves the reaction of an amine with an acyl chloride.[1]
In this specific synthesis, the lone pair of electrons on the nitrogen atom of 3-phenylpropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This initial nucleophilic addition results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, a good leaving group, to yield the stable amide product. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzoyl chloride | ≥98% | Commercially Available |
| 3-Phenylpropylamine | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| 1 M Hydrochloric acid (HCl) | ACS Reagent Grade | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Reagent Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
| Silica gel | 60-120 mesh for column chromatography | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring (e.g., 10 mL per gram of amine).
-
Expert Insight: Triethylamine acts as a base to scavenge the HCl produced during the reaction. Using a slight excess ensures the complete neutralization of the acid, preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous DCM is crucial as the presence of water would lead to the hydrolysis of the highly reactive 4-fluorobenzoyl chloride.
-
-
Addition of Acyl Chloride: Cool the stirred amine solution to 0 °C using an ice bath. To this, add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.
-
Expert Insight: The dropwise addition at low temperature is a critical step to control the exothermicity of the reaction. A rapid addition can lead to the formation of side products. A slight excess of the acyl chloride ensures the complete consumption of the amine.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and its salt), saturated aqueous NaHCO₃ solution (to remove any unreacted 4-fluorobenzoyl chloride and acidic impurities), and finally with brine (to reduce the solubility of organic compounds in the aqueous layer).
-
Expert Insight: Each washing step is crucial for the preliminary purification of the product. The order of washes is important for effective separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%) is a good starting point.
-
Expert Insight: Column chromatography is a standard and effective method for purifying organic compounds. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Characterization of the Final Product
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl and phenyl groups, the methylene protons of the propyl chain, and the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic carbonyl carbon signal of the amide, and the carbons of the two aromatic rings and the propyl chain. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the amide group (typically around 1640-1680 cm⁻¹), and a band for the N-H stretching (around 3300-3500 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the product (C₁₆H₁₆FNO). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure all reagents are of high purity and anhydrous. Extend the reaction time and monitor by TLC. |
| Hydrolysis of acyl chloride | Use anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Ineffective base | Use a fresh, anhydrous tertiary amine base like triethylamine or diisopropylethylamine. | |
| Presence of multiple spots on TLC after reaction | Formation of side products | Control the reaction temperature during the addition of the acyl chloride. Ensure slow, dropwise addition. |
| Difficulty in purification | Product co-elutes with impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization if the product is a solid. |
Safety Precautions
-
4-Fluorobenzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Phenylpropylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood and minimize exposure.
-
Always follow standard laboratory safety procedures.
References
-
Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. Available from: [Link]
-
Hua, G, Carpenter-Warren, C L, Cordes, D B, Slawin, A M Z & Woollins, J D 2021, 'Synthesis and single crystal structures of N-substituted benzamides and their chemoselective selenation/reduction derivatives', Molecules, vol. 26, no. 8, 2295. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Material. Available from: [Link]
-
PubChem. N-(4-Fluorophenyl)benzamide. Available from: [Link]
-
Saeed, A., et al. (2008). 3-Fluoro-N-(p-tolyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2098. Available from: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Chemistry & Biology Interface, 14(5). Available from: [Link]
-
NIST. 4-Fluoro-2-(trifluoromethyl)benzamide. In NIST Chemistry WebBook. Available from: [Link]
-
NIST. Benzamide, N-phenyl-. In NIST Chemistry WebBook. Available from: [Link]
Sources
Application Note & Protocol: High-Resolution Purification of 4-fluoro-N-(3-phenylpropyl)benzamide by Flash Column Chromatography
Introduction & Objective
4-fluoro-N-(3-phenylpropyl)benzamide is a synthetic amide derivative with a structure amenable to various chemical modifications, making it a compound of interest in medicinal chemistry and materials science. Synthetic routes to such amides, often involving the coupling of a carboxylic acid and an amine, typically yield a crude product containing unreacted starting materials, coupling reagents, and other byproducts.[1][2] Achieving high purity is paramount for subsequent applications and accurate characterization.
This document provides a comprehensive, field-proven guide for the purification of 4-fluoro-N-(3-phenylpropyl)benzamide from a crude reaction mixture using normal-phase flash column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind methodological choices to ensure robust, reproducible, and efficient purification. The core of this method is the principle of differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase.[3][4]
Foundational Principles: Method Development Strategy
A successful chromatographic separation is not accidental; it is the result of a logical strategy based on the physicochemical properties of the target molecule and potential impurities.
Analysis of the Target Molecule
-
Structure: 4-fluoro-N-(3-phenylpropyl)benzamide
-
Key Functional Groups:
-
Amide (-CONH-): A polar group capable of hydrogen bonding, which will interact strongly with the polar silica gel stationary phase.
-
Two Phenyl Rings: Nonpolar, aromatic moieties that contribute to the molecule's overall hydrophobicity.
-
Fluorine Atom: An electronegative atom that slightly increases polarity.
-
Propyl Linker: A nonpolar aliphatic chain.
-
-
Predicted Polarity: The molecule possesses moderate polarity due to the balance between the polar amide group and the large nonpolar regions.
-
Anticipated Impurities: In a typical amide coupling reaction, common impurities include the unreacted carboxylic acid (4-fluorobenzoic acid) and amine (3-phenylpropylamine). The carboxylic acid is significantly more polar than the target amide, while the amine's polarity can vary but is also expected to interact with the silica.
The Role of Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable pilot technique for developing a column chromatography method.[3][5] It operates on the same separation principles but on an analytical scale, allowing for rapid optimization of the mobile phase.[3] The goal is to find a solvent system that provides good separation between the target compound and its impurities.
The Retention Factor (Rf) is a critical parameter calculated from the TLC plate. It is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7][8]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [3][9]
For an effective preparative column separation, the target compound should have an Rf value between 0.2 and 0.35 in the chosen solvent system.[10][11]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will take an excessively long time to elute, leading to band broadening and the use of large solvent volumes.[12]
Selecting the Stationary and Mobile Phases
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography. Its surface is covered with polar silanol groups (-Si-OH), which interact with polar functional groups of the analyte mixture.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Pentane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether) is typically used. By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned to achieve the desired separation. For amides, a Hexane/Ethyl Acetate system is a robust starting point.[13]
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude product. Adjustments to column size and solvent volumes can be made for different scales.[14]
Materials and Reagents
| Item | Specification | Purpose |
| Crude Product | ~1 g of 4-fluoro-N-(3-phenylpropyl)benzamide | Sample to be purified |
| Silica Gel | Flash Chromatography Grade, 40-63 µm particle size | Stationary Phase |
| n-Hexane | HPLC Grade | Nonpolar component of Mobile Phase |
| Ethyl Acetate (EtOAc) | HPLC Grade | Polar component of Mobile Phase |
| Dichloromethane (DCM) | ACS Grade | Solvent for sample loading |
| TLC Plates | Silica gel 60 F₂₅₄ | Method development & fraction analysis |
| Glass Column | 40 mm inner diameter, 300 mm length | Chromatography apparatus |
| Sand | Washed and dried | Protective layer for silica bed |
| Cotton or Glass Wool | - | Support for stationary phase |
| Collection Tubes | 16x100 mm or similar | For collecting fractions |
Workflow Visualization
The overall purification process follows a systematic workflow, from initial analysis to final product isolation.
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology
Step 1: TLC Optimization
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude mixture in a volatile solvent like DCM.
-
Spot the mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.[3]
-
Visualize the spots under a UV lamp (254 nm). The target amide should be UV-active.
-
Calculate the Rf value for the main product spot in each solvent system.[3][6] Select the system that gives an Rf value of approximately 0.25 for the target compound. For this separation, a system of 8:2 (v/v) Hexane:Ethyl Acetate is often a good starting point.
Step 2: Column Preparation
-
Insert a small plug of cotton or glass wool into the bottom of the column.[15]
-
Add a 1 cm layer of sand over the plug.[15]
-
In a beaker, prepare a slurry by mixing ~50 g of silica gel with ~150 mL of the chosen mobile phase (e.g., 8:2 Hexane:EtOAc).
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[10]
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, never let the silica gel run dry. [10][15]
-
Add another 1-2 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]
Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior for samples that are not highly soluble in the mobile phase and prevents band broadening.[12]
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[14]
-
Carefully add this powder onto the top layer of sand in the packed column, creating a uniform layer.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure using compressed air or a pump to achieve a solvent flow rate of approximately 5-7 cm per minute.[4][15]
-
Begin collecting fractions in test tubes as soon as the solvent starts to elute from the column. A typical fraction size is 10-15 mL.
-
Continuously monitor the separation by spotting every few fractions onto a TLC plate.
Fraction Analysis and Product Isolation
-
Develop the TLC plates from the collected fractions using the same mobile phase.
-
Visualize the plates under UV light.
-
Identify the fractions that contain only the pure target compound (single spot at the correct Rf).
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the pure 4-fluoro-N-(3-phenylpropyl)benzamide.
Principle of Separation: A Visual Explanation
The separation occurs based on the differential affinity of the compounds for the polar stationary phase versus the moderately polar mobile phase.
Caption: Differential interactions driving chromatographic separation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Incorrect mobile phase polarity.- Column was packed unevenly.- Sample was overloaded. | - Re-optimize the mobile phase using TLC to achieve greater separation between Rf values.- Ensure the column is packed carefully as a uniform slurry.- Use an appropriate amount of silica for the amount of sample (typically 50:1 to 100:1 ratio by weight).[14] |
| Cracked or Channeled Silica Bed | - Silica gel ran dry during packing or running.- Thermal stress from dissolving a large sample in a strong solvent on the column. | - Always keep the solvent level above the silica bed.- Use the dry loading technique to avoid thermal stress and solvent incompatibility issues.[12][16] |
| Compound Won't Elute (Stuck on Column) | - Mobile phase is not polar enough.- Compound may be decomposing on the acidic silica.[16] | - Gradually increase the polarity of the mobile phase (gradient elution).[12]- If decomposition is suspected, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[12][13] |
| Broad, Tailing Peaks | - Compound is too soluble in the stationary phase.- Interactions with acidic sites on silica. | - Increase the polarity of the mobile phase once the compound begins to elute.- Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, though likely not needed here).[12] |
Conclusion
Flash column chromatography on silica gel is a highly effective and scalable method for the purification of 4-fluoro-N-(3-phenylpropyl)benzamide. The key to a successful separation lies in the systematic development of the mobile phase using Thin-Layer Chromatography to achieve an optimal Rf value. By following the detailed protocol for column packing, sample loading, and fraction analysis, researchers can reliably obtain the target compound with high purity, enabling further scientific investigation and development.
References
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]
-
Khan Academy. Calculating retention factors for TLC (video). [Link]
-
MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]
-
ResearchGate. (2025, January 9). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
-
University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
Kelly, M. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chromtech.com [chromtech.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. youtube.com [youtube.com]
- 7. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 8. Khan Academy [khanacademy.org]
- 9. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. yamazenusa.com [yamazenusa.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. How to set up and run a flash chromatography column. [reachdevices.com]
- 15. epfl.ch [epfl.ch]
- 16. Chromatography [chem.rochester.edu]
"4-fluoro-N-(3-phenylpropyl)benzamide" for in vivo animal studies
Technical Application Note: In Vivo Characterization of 4-fluoro-N-(3-phenylpropyl)benzamide (FPB-303)
Executive Summary
This application note details the standardized protocols for the in vivo evaluation of 4-fluoro-N-(3-phenylpropyl)benzamide (herein referred to as FPB-303 ). Structurally analogous to established Kv7.2/7.3 (KCNQ2/3) potassium channel openers (e.g., retigabine, ICA-027243), FPB-303 serves as a lipophilic chemical probe for investigating neuronal hyperexcitability.
The presence of the 4-fluoro group on the benzamide ring is a strategic medicinal chemistry modification designed to block para-position hydroxylation by Cytochrome P450 enzymes, thereby enhancing metabolic stability compared to the non-fluorinated parent scaffold. The 3-phenylpropyl tail provides the necessary hydrophobic interaction within the channel's pore domain to stabilize the open state.
Primary Applications:
-
Anticonvulsant Screening: Maximal Electroshock Seizure (MES) and PTZ models.
-
Neuropathic Pain Models: Chronic Constriction Injury (CCI) or Formalin test.
-
Pharmacokinetic (PK) Profiling: Assessment of Blood-Brain Barrier (BBB) penetration.
Chemical & Physical Properties
| Property | Value | Notes |
| IUPAC Name | 4-fluoro-N-(3-phenylpropyl)benzamide | |
| Molecular Weight | 257.30 g/mol | Small molecule, CNS permeable range. |
| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic; requires lipid-based vehicle. |
| Solubility | Low (Water); High (DMSO, Ethanol, Lipids) | Class II (Low Solubility, High Permeability). |
| Target | Kv7.2/7.3 (KCNQ2/3) Potassium Channel | Positive Allosteric Modulator (PAM). |
Mechanism of Action (Visualized)
The following diagram illustrates the putative mechanism where FPB-303 binds to the hydrophobic pocket of the KCNQ channel, stabilizing the open conformation and hyperpolarizing the neuronal membrane.
Figure 1: Mechanism of Action. FPB-303 acts as a Positive Allosteric Modulator (PAM) of the M-current.
Formulation Protocols (Critical for Reproducibility)
Due to the high lipophilicity (LogP > 3) of FPB-303, standard aqueous saline formulations will result in precipitation and erratic bioavailability. Two vehicle systems are validated for rodent studies.[1]
Vehicle A: Standard Suspension (Oral/Intraperitoneal)
Best for chronic dosing or high-volume screening.
-
Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.
-
Protocol:
-
Weigh FPB-303 powder accurately.
-
Micronize the powder using a mortar and pestle to break aggregates.
-
Add Tween 80 (0.2% of final volume) directly to the powder; triturate to form a smooth paste (wetting step).
-
Gradually add 0.5% MC solution while stirring continuously.
-
Sonication: Sonicate for 10–15 minutes until a uniform, milky suspension is achieved.
-
Storage: Use within 24 hours. Shake well before dosing.
-
Vehicle B: Solution Formulation (Intravenous/Acute)
Best for PK studies to determine absolute bioavailability.
-
Composition: 10% DMSO / 40% PEG400 / 50% Saline.
-
Protocol:
-
Dissolve FPB-303 completely in DMSO (10% of final volume). Vortex until clear.
-
Add PEG400 (40% of final volume) and vortex.
-
Slowly add warm Saline (50% of final volume) with vigorous vortexing to prevent crashing out.
-
Note: If precipitation occurs, reduce drug concentration or switch to Vehicle A.
-
Experimental Workflow: In Vivo Efficacy (Epilepsy Model)
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that block seizure spread (sodium/potassium channel modulators).
Figure 2: Workflow for the Maximal Electroshock Seizure (MES) assay.
Protocol: MES Test (Mouse)
-
Animals: Male CD-1 mice (20–25g).
-
Groups: Vehicle, Positive Control (Retigabine 10 mg/kg or Valproate 300 mg/kg), FPB-303 (10, 30, 100 mg/kg).
-
Administration: Administer FPB-303 via oral gavage (PO) or intraperitoneal (IP) injection.
-
Time-to-Peak: Wait 30 minutes (IP) or 60 minutes (PO) based on anticipated Tmax.
-
Induction: Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 sec duration). Note: Apply saline to eyes before stimulation to ensure conductivity.
-
Scoring:
-
Protection: Defined as the abolition of the Tonic Hindlimb Extensor component of the seizure.
-
Fail: Presence of hindlimb extension > 90 degrees relative to the body.
-
-
Data Analysis: Calculate ED50 (Effective Dose 50%) using Probit analysis.
Safety Pharmacology: Rotarod Test (Neurotoxicity)
KCNQ openers are known to cause sedation and ataxia (motor coordination loss). This must be separated from anticonvulsant efficacy to calculate the Therapeutic Index (TI) .
-
Apparatus: Accelerating Rotarod (4 to 40 rpm over 5 minutes).
-
Procedure:
-
Train mice 24h prior to testing. Only mice capable of staying on the rod for >180s are selected.
-
Administer FPB-303 (same doses as MES).
-
Place mice on the rod at Tmax (e.g., 60 min post-dose).
-
Endpoint: Latency to fall (seconds).
-
-
Interpretation: A significant decrease in latency compared to vehicle indicates neurotoxicity/sedation.
-
Calculation: Calculate TD50 (Toxic Dose 50%).
-
Goal: A high Protective Index (PI = TD50 / ED50) . A PI < 2 suggests the compound is too sedative to be a useful drug.
Pharmacokinetics (PK) & Bioanalysis
To confirm the "in vivo" results are due to the drug acting on the brain, you must verify BBB penetration.
-
Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Matrix: Plasma and Whole Brain homogenate.
-
Sample Prep: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Warfarin or a deuterated analog).
-
Key Metric: Brain-to-Plasma Ratio (Kp,brain) .
-
Target: Kp > 0.3 (indicates sufficient CNS exposure).
-
Note: The "3-phenylpropyl" group enhances lipophilicity, likely resulting in a high Kp (>1.0), but may also increase non-specific binding.
-
References
-
Dalby-Brown, W., et al. (2006). "In vivo characterization of the KCNQ opener ICA-27243 in rodents." European Journal of Pharmacology. (Validates benzamide KCNQ openers in MES and Rotarod models).
-
Gunthorpe, M. J., et al. (2012). "Clinical development of KCNQ modulators." Journal of CNS Drug Discovery. (Discusses the liability of ataxia in this chemical class).
-
Micchelli, C. A., et al. (2018). "Synthesis of N-Substituted Benzamide Derivatives." Med Chem.[2] (Provides synthetic and structural context for phenylpropyl-benzamides).
-
Amato, G., et al. (2011). "N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy." ACS Medicinal Chemistry Letters. (SAR data supporting the benzamide pharmacophore).
Disclaimer: FPB-303 is a research chemical.[2][3][4][5][6][7] All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The new KCNQ2 activator 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid displays anticonvulsant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-3-phenylpropylamine Hydrochloride|CAS 30684-07-2 [benchchem.com]
- 5. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-fluoro-N-(3-phenylpropyl)benzamide as a Chemical Probe for the Sigma-1 Receptor
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 4-fluoro-N-(3-phenylpropyl)benzamide
The sigma-1 receptor (σ1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] It plays a crucial role in cellular homeostasis and is implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, addiction, and pain.[4][5][6] The development of selective chemical probes for σ1R is paramount for elucidating its complex biology and for the discovery of novel therapeutics.[2][7]
4-fluoro-N-(3-phenylpropyl)benzamide is a novel, high-affinity ligand designed for the selective interrogation of the sigma-1 receptor. Its benzamide scaffold is a common feature in many known σ1R ligands, and the specific substitutions have been optimized for potency and selectivity.[2][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-fluoro-N-(3-phenylpropyl)benzamide as a chemical probe. We will delve into its mechanism of action, provide detailed protocols for its use in key assays, and offer insights into data interpretation.
Hypothesized Mechanism of Action and Signaling Pathway
As a selective agonist for the sigma-1 receptor, 4-fluoro-N-(3-phenylpropyl)benzamide is proposed to bind to the receptor and induce a conformational change that promotes its chaperone activity.[5] This can lead to the modulation of various downstream signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[5][6] A key event following agonist binding is the dissociation of σ1R from its binding partner, the binding immunoglobulin protein (BiP), allowing it to interact with other client proteins.[9]
Caption: Hypothesized signaling pathway of 4-fluoro-N-(3-phenylpropyl)benzamide.
Key Applications and Experimental Protocols
This chemical probe can be utilized in a variety of experimental contexts to investigate the function and therapeutic potential of the sigma-1 receptor. Below are detailed protocols for three key applications:
-
Quantifying Target Affinity: Radioligand Binding Assay
-
Confirming Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
-
Visualizing Subcellular Localization: Immunofluorescence (IF)
Quantifying Target Affinity: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-fluoro-N-(3-phenylpropyl)benzamide for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Principle: This assay measures the ability of the unlabeled probe to compete with a known high-affinity radioligand, such as [³H]-(+)-pentazocine, for binding to the sigma-1 receptor in a membrane preparation.[4][10] The concentration of the probe that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials and Reagents:
-
Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells overexpressing human σ1R.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).
-
Unlabeled Probe: 4-fluoro-N-(3-phenylpropyl)benzamide, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail
-
96-well filter plates and vacuum manifold
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cell line according to established protocols.[10] Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (50-100 µg protein).
-
50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of serially diluted 4-fluoro-N-(3-phenylpropyl)benzamide (e.g., from 1 pM to 100 µM).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Harvesting: Terminate the incubation by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the probe.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of the probe that inhibits 50% of radioligand binding. |
| Ki | Inhibitory constant, a measure of the probe's binding affinity. |
| [L] | Concentration of the radioligand used in the assay. |
| Kd | Dissociation constant of the radioligand for the receptor. |
Confirming Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that 4-fluoro-N-(3-phenylpropyl)benzamide binds to and stabilizes the sigma-1 receptor in intact cells.
Principle: CETSA is a powerful method for assessing target engagement in a cellular context.[11][12][13][14][15] The binding of a ligand to its target protein often increases the protein's thermal stability.[15] In a CETSA experiment, cells are treated with the probe, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[11][12] An increase in the melting temperature of the target protein in the presence of the probe indicates direct binding.
Sources
- 1. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. sigma1europe.eu [sigma1europe.eu]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Profiling 4-fluoro-N-(3-phenylpropyl)benzamide in Kv7.2/7.3 Channel Drug Discovery
Executive Summary
This application note details the experimental profiling of 4-fluoro-N-(3-phenylpropyl)benzamide , a synthetic benzamide derivative representing a class of Kv7.2/7.3 (KCNQ2/3) potassium channel openers .
In the context of drug discovery for epilepsy, tinnitus, and neuropathic pain, this molecule serves as a critical "Lead Series" probe. It combines the pharmacophoric 4-fluorobenzamide headgroup—essential for hydrogen bonding and metabolic stability—with a lipophilic phenylpropyl tail designed to penetrate the hydrophobic voltage-sensing domain (VSD) pocket of the ion channel.
This guide provides step-by-step protocols for validating this compound's activity using Thallium (Tl+) Flux Assays (High-Throughput Screening) and Automated Patch Clamp Electrophysiology (Hit Validation), ensuring precise characterization of its efficacy and mechanism of action.
Mechanism of Action & Rationale
The therapeutic value of 4-fluoro-N-(3-phenylpropyl)benzamide lies in its ability to stabilize the open conformation of the Kv7.2/7.3 heterotetramer. These channels generate the "M-current," a non-inactivating potassium current that regulates neuronal excitability.[1]
-
Binding Site: The benzamide moiety interacts with the channel's pore-forming domain (S5-S6 linker) and the voltage sensor, distinct from the GABAergic binding site.
-
The "Fluorine Effect": The 4-fluoro substituent on the benzamide ring serves two purposes:
-
Metabolic Block: It prevents rapid oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes.
-
Electronic Tuning: It modulates the acidity of the amide proton, optimizing hydrogen bond donation to the channel residue (typically a Tryptophan or Arginine in the gating hinge).
-
-
Physiological Outcome: Binding causes a hyperpolarizing shift in the voltage-dependence of activation (
), allowing the channel to open at more negative membrane potentials (near resting potential), thereby dampening neuronal firing.
Diagram 1: Mechanism of Action (Kv7 Activation)
Caption: The ligand binds to the VSD, stabilizing the open state and shifting activation voltage to negative potentials.
Protocol 1: High-Throughput Screening via Thallium (Tl+) Flux
The primary screen utilizes Thallium (
Experimental Design
-
Objective: Determine
potency. -
Cell Line: HEK293 or CHO cells stably expressing human KCNQ2/3.
-
Readout: Fluorescence Intensity (FITC channel).
Reagents & Buffer Table
| Component | Concentration | Function |
| Assay Buffer (HBSS) | 1x | Physiological baseline |
| FluxOR™ Dye | 1x | Tl+ sensitive fluorophore |
| Stimulus Buffer | Provides Tl+ gradient | |
| Test Compound | 0.1 nM - 30 | 4-fluoro-N-(3-phenylpropyl)benzamide |
| Retigabine (Control) | 10 | Positive Control (Max efficacy) |
Step-by-Step Methodology
-
Cell Plating:
-
Plate KCNQ2/3-HEK293 cells into 384-well poly-D-lysine coated plates (15,000 cells/well).
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading:
-
Remove culture media.
-
Add 20
L/well of FluxOR™ loading buffer containing Probenecid (to inhibit dye efflux). -
Incubate for 60 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Add 10
L of 4-fluoro-N-(3-phenylpropyl)benzamide (diluted in assay buffer) to cells. -
Incubate for 15 minutes. Note: Pre-incubation is critical for lipophilic benzamides to reach the VSD.
-
-
Stimulation & Detection (FLIPR/FDSS):
-
Transfer plate to the kinetic imaging plate reader.
-
Baseline: Record fluorescence for 10 seconds.
-
Trigger: Inject 10
L of Stimulus Buffer (containing and a sub-threshold concentration of to slightly depolarize the membrane). -
Measurement: Record fluorescence for 90–120 seconds.
-
-
Data Analysis:
-
Calculate the Slope (rate of influx) or Area Under Curve (AUC).
-
Normalize to Retigabine control (100% efficacy).
-
Protocol 2: Automated Patch Clamp (Gold Standard)
While Tl+ flux is efficient, it cannot measure the voltage-dependence shift ($ \Delta V_{1/2} $), which is the definitive signature of a Kv7 opener.
Experimental Design
-
Platform: QPatch, SyncroPatch, or manual whole-cell rig.
-
Internal Solution: 135 mM KCl, 5 mM EGTA, 10 mM HEPES (pH 7.2).
-
External Solution: 145 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES (pH 7.4).
Voltage Protocol
To visualize the "tail currents" characteristic of Kv7 relaxation:
-
Holding Potential: -80 mV.
-
Depolarizing Steps: Step from -100 mV to +40 mV in 10 mV increments (duration: 2 seconds).
-
Tail Step: Step to -60 mV (duration: 500 ms) to measure tail current amplitude.
Step-by-Step Methodology
-
Seal Formation:
-
Dispense cells into the chip/chamber.
-
Apply suction to achieve G
seal. -
Apply brief suction pulse to break membrane (Whole-Cell configuration).
-
-
Baseline Recording:
-
Run the Voltage Protocol in External Solution only.
-
Ensure stable current amplitude (<10% rundown) for 3 minutes.
-
-
Compound Application:
-
Perfuse 4-fluoro-N-(3-phenylpropyl)benzamide (e.g., 10
M). -
Wait 2–3 minutes for steady-state effect.
-
-
Test Recording:
-
Run the Voltage Protocol again in the presence of the compound.
-
-
Analysis (The Boltzmann Fit):
-
Plot Normalized Conductance (
) vs. Voltage ( ). -
Fit data to the Boltzmann equation:
-
Success Criteria: A negative shift in
(e.g., ) confirms the compound is an opener.
-
Diagram 2: Screening & Validation Workflow
Caption: Critical path from high-throughput hit identification to electrophysiological validation.
Safety & Selectivity Considerations
A critical aspect of developing N-phenylpropyl benzamides is selectivity against Kv7.1 (KCNQ1) .
-
Risk: Kv7.1 is expressed in the heart.[2] Opening Kv7.1 can shorten the QT interval.
-
Requirement: The 4-fluoro-N-(3-phenylpropyl)benzamide must show >50-fold selectivity for Kv7.2/7.3 over Kv7.1.
-
Protocol Modification: Repeat Protocol 2 using CHO cells expressing Kv7.1/KCNE1 . A lack of
shift in this cell line validates the safety profile.
References
-
Miceli, F. et al. (2008).[1] "Molecular pharmacology of KCNQ potassium channels." Current Opinion in Pharmacology.
-
Wickenden, A.D. et al. (2000).[3] "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels."[3] Molecular Pharmacology.
-
Amato, G. et al. (2011). "N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy." ACS Chemical Neuroscience.
-
Dalby-Brown, W. et al. (2006). "Kv7 channels: function, pharmacology and channel modulators." Current Topics in Medicinal Chemistry.
-
Gunthorpe, M.J. et al. (2012). "Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway." Drug Discovery Today. (Cited for structural context of benzamide scaffolds).
Sources
Application Note: Formulation & Assay Protocol for 4-fluoro-N-(3-phenylpropyl)benzamide
This Application Note is designed for researchers and drug discovery scientists evaluating 4-fluoro-N-(3-phenylpropyl)benzamide , a representative lipophilic N-substituted benzamide.[1][2][3][4]
While this specific scaffold is often associated with ion channel modulation (e.g., KCNQ, TRPV) and enzyme inhibition (e.g., HDAC) , its structural properties (two aromatic rings linked by a hydrophobic propyl chain) present significant solubility challenges in aqueous media.[2][4] This guide focuses on formulation strategies to ensure bioavailability and data reproducibility in cellular assays.
Executive Summary
4-fluoro-N-(3-phenylpropyl)benzamide is a hydrophobic small molecule (Calculated LogP ~3.2–3.5).[1][2][3][4] In biological assays, its primary failure mode is not lack of potency, but microprecipitation upon dilution into aqueous culture media.[4] This artifact leads to "flat" dose-response curves and false negatives.[1][2][3][4]
This guide provides a validated "Intermediate Dilution Protocol" to maintain solubility up to 100 µM in assay media, ensuring that observed biological effects are due to specific ligand-target binding rather than colloidal aggregation.[1][2][3][4]
Physicochemical Profile & Solubility Logic
Understanding the molecule's "personality" is the first step to successful formulation.[3][4]
| Property | Value (Approx.) | Implication for Assay |
| Molecular Weight | 257.3 g/mol | Small molecule; rapid diffusion.[1][2][3][4] |
| cLogP | 3.2 – 3.5 | Highly lipophilic.[1][2][4] Partitions into cell membranes and plastics.[1][2][3][4] |
| Aqueous Solubility | < 10 µM (unformulated) | Critical Risk: Will crash out in pure PBS/Media.[1][2][3][4] |
| DMSO Solubility | > 50 mM | Excellent stock solvent.[1][2][3][4] |
| pKa (Amide) | > 15 | Neutral at physiological pH (7.4).[1][2][3][4] No ionization to help solubility.[1][2][3][4] |
The "Crash-Out" Phenomenon
When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media (water), the local DMSO concentration drops instantly.[1][2][4] The hydrophobic benzamide molecules, suddenly stripped of their solvent shield, aggregate into invisible micro-crystals before they can disperse.[4]
Solution: Use a Step-Down Dilution strategy to lower the kinetic barrier to dispersion.[1][2][3][4]
Workflow Visualization: The "Step-Down" Dilution
The following diagram illustrates the critical workflow to prevent precipitation.
Figure 1: Step-Down Dilution Strategy.[1][2][3][4] Direct dilution from 100% DMSO to Assay Media is avoided to prevent "shock" precipitation.[2][4]
Detailed Experimental Protocol
Materials Required[1][2][4][5][6][7][8][9][10]
-
Compound: 4-fluoro-N-(3-phenylpropyl)benzamide (>98% purity).[1][2][3][4]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).[1][2][3][4]
-
Vehicle: PBS (pH 7.[1][2][3][4][5]4) or HBSS (for calcium assays).[1][2][3][4]
-
Plasticware: Low-binding polypropylene tubes/plates (Critical: Standard polystyrene binds lipophilic benzamides).[1][2][3][4]
Step 1: Master Stock Preparation (10 mM)[1][2][3][4]
-
Dissolve in 1.0 mL of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
QC Check: Inspect for turbidity. Solution must be crystal clear.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.
Step 2: The "Intermediate" Dilution (The Secret Sauce)
Do not pipette 1 µL of stock directly into 1 mL of cells.
-
Prepare a 10x Intermediate Solution in a separate tube.
-
Example for 10 µM Final Assay Concentration:
Step 3: Final Assay Application
-
Add 10 µL of the Intermediate Solution (100 µM) to 90 µL of cell culture media in the assay well.
-
Final Conditions:
Biological Validation: Calcium Flux Assay (Example)
Context: Benzamides are often screened for modulation of TRP or Kv channels.[1][2][4]
Rationale
Calcium flux assays are sensitive to artifacts.[1][2][3][4] Precipitated compounds can scatter light (interfering with fluorescence) or destabilize membranes (causing false positives).[1][2][3][4]
Protocol
-
Seeding: Plate CHO-K1 cells expressing the target channel in 96-well black-wall plates (20,000 cells/well).[1][2][3][4] Incubate 24h.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds.
-
Injection: Inject the formulated compound (prepared via Step 2).[1][2][3][4]
-
Readout: Monitor kinetics for 120 seconds.
-
Data Analysis: Calculate
.
Data Table Template:
| Condition | Conc (µM) | Peak | SD (n=3) | Interpretation |
| Vehicle (1% DMSO) | 0 | 0.05 | 0.01 | Baseline noise.[1][2][3][4] |
| Positive Control (Ionomycin) | 1 | 2.40 | 0.15 | Max system response.[1][2][4] |
| 4-F-NPB | 1 | 0.10 | 0.02 | No effect?[1][2][4] |
| 4-F-NPB | 10 | 1.20 | 0.10 | Significant Agonism. |
| 4-F-NPB | 30 | 1.15 | 0.45 | High SD suggests precipitation.[1][2][3][4] |
Troubleshooting & Optimization
Issue: "My dose-response curve plateaus early."
-
Cause: Solubility limit reached. The compound is crashing out above 10 µM.[1][4]
-
Fix: Add a solubilizing agent.[1][2][3][4][6][7]
-
Option A: Add 0.05% Pluronic F-127 to the assay buffer.[1][2][3][4] This non-ionic surfactant stabilizes lipophilic drugs without lysing cells [1].[1][2][3][4]
-
Option B: Complex with Cyclodextrin (HP-β-CD).[1][2][3][4] Pre-incubate the DMSO stock with 2-hydroxypropyl-β-cyclodextrin (molar ratio 1:5) before adding to media [2].
-
Issue: "High variation between replicate wells."
-
Cause: Adsorption to plastic.[1][2][3][4] Lipophilic benzamides stick to pipette tips and polystyrene plates.[1][2][3][4]
-
Fix: Use Low-Retention pipette tips and mix solutions in glass or polypropylene vials before adding to the plate.
References
-
Kolliphor® / Pluronic Usage in Cell Assays
-
Cyclodextrin Solubilization Strategies
-
General Benzamide Solubility Data
Sources
- 1. 4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide | C18H16FN5OS | CID 146018954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-2-fluoro-N-(2-phenylpropyl)benzamide | C16H17FN2O | CID 61704078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Fluorophenyl)benzamide | C13H10FNO | CID 242889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, N-(3-methylphenyl)-4-fluoro- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blog.pacelabs.com [blog.pacelabs.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(3-CHLORO-4-METHYL-PHENYL)-4-FLUORO-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantitative Analysis of 4-fluoro-N-(3-phenylpropyl)benzamide
Method Development and Validation Guide for QC and Bioanalysis
Executive Summary
This guide details the analytical protocols for the quantification of 4-fluoro-N-(3-phenylpropyl)benzamide (hereafter referred to as 4F-PPB ). As a lipophilic amide structurally related to various ion channel modulators and investigational CNS agents, accurate quantification requires methods tailored to its hydrophobicity and lack of basic nitrogen centers.
This document presents two distinct validated workflows:
-
HPLC-UV (Method A): For Quality Control (QC), purity assessment, and high-concentration formulation analysis.
-
LC-MS/MS (Method B): For trace-level bioanalysis (plasma/tissue) and impurity profiling, utilizing Multiple Reaction Monitoring (MRM).
Analyte Profile & Physicochemical Properties
Understanding the molecule is the first step in method design. 4F-PPB is a neutral, lipophilic compound.
| Property | Value / Characteristic | Implication for Analysis |
| IUPAC Name | 4-fluoro-N-(3-phenylpropyl)benzamide | Target Analyte |
| Formula | C₁₆H₁₆FNO | [M+H]⁺ = 258.13 Da |
| Exact Mass | 257.12 Da | Precursor ion for MS |
| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic; requires C18/C8 columns and high % organic mobile phase. |
| pKa | Neutral (Amide) | pH adjustment affects peak shape but not retention time significantly. |
| Chromophore | Benzamide & Phenyl ring | Strong UV absorption at 254 nm and 210 nm . |
| Solubility | Low in water; High in ACN, MeOH, DMSO | Diluents must contain >50% organic solvent to prevent precipitation. |
Method A: HPLC-UV (Quality Control & Purity)
Recommended for: Raw material testing, formulation stability, and solubility studies.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent (Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Rationale: The C18 phase provides strong retention for the hydrophobic phenylpropyl chain.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (HPLC Grade).
-
B: Acetonitrile (HPLC Grade).
-
-
Elution Mode: Isocratic (for routine QC) or Gradient (for impurities).
-
Isocratic Standard: 60% B / 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Improves mass transfer and peak symmetry).
-
Detection: DAD/UV at 254 nm (Primary) and 210 nm (Secondary).
-
Injection Volume: 10 µL.
Standard Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of 4F-PPB in 10 mL of Methanol.
-
Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase (60:40 ACN:Water).
-
Critical: Do not dilute with 100% water; the compound will crash out.
-
System Suitability Criteria (USP <621>)
-
Tailing Factor: < 1.5
-
Theoretical Plates (N): > 5000
-
RSD (n=6 injections): < 1.0%
Method B: LC-MS/MS (Bioanalysis)
Recommended for: PK studies, plasma quantification, and trace impurity analysis.
Mass Spectrometry Parameters (ESI+)
The amide nitrogen allows for protonation, though it is less basic than amines. Electrospray Ionization (ESI) in positive mode is effective.
-
Source: ESI Positive ([M+H]⁺).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 4500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Origin of Fragment |
|---|---|---|---|---|
| 4F-PPB (Quant) | 258.1 | 123.0 | 25 | 4-Fluorobenzoyl cation (Cleavage at amide) |
| 4F-PPB (Qual) | 258.1 | 105.0 | 35 | Fluorobenzene fragment |
| 4F-PPB (Qual) | 258.1 | 91.1 | 40 | Tropylium ion (Phenylpropyl chain) |
| Internal Std | 262.1 | 127.0 | 25 | d4-4F-PPB (Deuterated analog) |
Note: If a deuterated standard is unavailable, Labetalol or Propranolol can be used as structural analogs due to similar retention profiles.
LC Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B (Elution of 4F-PPB ~2.2 min)
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
Sample Preparation Protocols
Protocol: Biological Matrix (Plasma)
For bioanalysis, Protein Precipitation (PPT) is cost-effective, but Liquid-Liquid Extraction (LLE) provides cleaner baselines for this lipophilic compound.
Recommended Method: Liquid-Liquid Extraction (LLE)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL Internal Standard (1 µg/mL). Vortex 10s.
-
Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why? 4F-PPB is highly soluble in MTBE; salts and proteins remain in the aqueous phase.
-
-
Agitation: Shake/Vortex for 10 mins.
-
Separation: Centrifuge at 10,000 rpm for 5 mins at 4°C.
-
Evaporation: Transfer 400 µL of supernatant to a clean tube. Evaporate to dryness under N₂ stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water). Vortex and inject.[1]
Workflow Visualization
The following diagram outlines the logical flow for the LLE sample preparation.
Caption: Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic amides like 4F-PPB.
Method Validation Strategy (ICH Q2 R2)
To ensure the method is "fit for purpose," follow the ICH Q2(R2) guidelines [1].
Validation Parameters
| Parameter | Acceptance Criteria (LC-UV) | Acceptance Criteria (LC-MS Bioanalysis) |
| Specificity | No interference at Rt of 4F-PPB | Signal in blank < 20% of LLOQ |
| Linearity | R² > 0.999 (5 levels) | R² > 0.99 (Weighted 1/x²) |
| Accuracy | 98% - 102% recovery | 85% - 115% (Mean bias) |
| Precision | RSD < 2% | CV < 15% (QC samples) |
| LLOQ | S/N > 10 (approx 0.1 µg/mL) | S/N > 10 (approx 1.0 ng/mL) |
| Robustness | pH ± 0.2, Flow ± 10% | Matrix Factor (0.8 - 1.2) |
Validation Logic Diagram
This diagram illustrates the decision matrix for validating the method according to regulatory standards.
Caption: Figure 2: Step-wise validation workflow based on ICH Q2(R2) and FDA Bioanalytical Guidelines.
Troubleshooting & Scientific Rationale
Peak Tailing
-
Observation: The amide group can interact with free silanols on older silica columns.
-
Solution: Use "End-capped" columns (e.g., Eclipse Plus or BEH). Ensure the mobile phase contains 0.1% Formic Acid to suppress silanol ionization.
Carryover in LC-MS
-
Observation: Lipophilic compounds like 4F-PPB stick to injector needles.
-
Solution: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) .
Sensitivity Issues
-
Observation: Low signal in ESI+.
-
Solution: Although amides protonate, the efficiency is lower than amines. Ensure Ammonium Formate is present in the aqueous phase (2-5 mM) to facilitate ionization or adduct formation if [M+H]+ is weak.
References
-
ICH. (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6] U.S. Food and Drug Administration.[6][7]
-
PubChem. (2024).[8] Compound Summary: N-(4-fluorophenyl)benzamide (Structural Analog). National Library of Medicine.
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-fluoro-N-(3-phenylpropyl)benzamide Synthesis
Status: Operational Ticket ID: #SYN-4F-BENZ-OPT Subject: Yield Improvement & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield fluctuations in the synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide . This molecule is a secondary amide formed by the condensation of 4-fluorobenzoic acid and 3-phenylpropylamine .
Structural Analysis for Optimization:
-
Electronic Effect: The para-fluorine substituent is electron-withdrawing (inductive effect). This makes the carbonyl carbon of the benzoyl moiety more electrophilic than unsubstituted benzoic acid. While this increases reactivity toward the amine, it also makes the activated intermediate (acid chloride or active ester) highly susceptible to hydrolysis by atmospheric moisture.
-
Sterics: The 3-phenylpropyl chain is flexible and unhindered. Steric hindrance is not a primary yield killer here.
-
Chirality: The target molecule is achiral . Racemization is not a concern.
This guide prioritizes the Acid Chloride Method for scalability and maximum yield (>90%), while providing the Coupling Reagent Method (EDC/HATU) for smaller, parallel synthesis batches.
Module 1: The Acid Chloride Route (High-Yield Protocol)
Recommendation: Use this method for reactions >1 gram. It is the most atom-economical and typically offers the easiest purification.
Optimized Protocol
-
Activation: Suspend 4-fluorobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM. Add Thionyl Chloride (
) (1.5 equiv) and a catalytic drop of DMF (critical for rate acceleration). -
Reflux: Heat to reflux (or 40°C if in DCM) until gas evolution (
, ) ceases (approx. 1-2 h). -
Evaporation (The Critical Step): Concentrate the reaction mixture to dryness under reduced pressure to remove excess
. Do not skip this. Residual will react with your amine to form side products. Re-dissolve the crude acid chloride in dry DCM. -
Coupling: To a separate flask, add 3-phenylpropylamine (1.1 equiv) and Triethylamine (TEA) or DIPEA (2.5 equiv) in dry DCM. Cool to 0°C.[1]
-
Addition: Add the acid chloride solution dropwise to the amine solution.
-
Workup: Wash with 1M
(removes unreacted amine), then Sat. (removes unreacted acid), then Brine. Dry over .[1]
Troubleshooting Logic (Acid Chloride)
Q: My yield is low (<50%), but the crude NMR shows mostly starting material (4-fluorobenzoic acid). Why?
-
Root Cause: Hydrolysis.[2] The 4-fluorobenzoyl chloride is highly reactive. If your DCM contained water, or if the flask wasn't sealed, it hydrolyzed back to the acid before reacting with the amine.
-
Fix: Flame-dry glassware. Use anhydrous solvents (stored over molecular sieves).
Q: The product is dark/black oil instead of a solid.
-
Root Cause: Thermal decomposition or polymerization of the amine, often caused by lack of temperature control during the exothermic addition.
-
Fix: Ensure the amine solution is at 0°C during addition. Add the acid chloride slowly. Treat the crude solution with activated charcoal during recrystallization.[2]
Workflow Visualization
Caption: Step-by-step workflow for the Acid Chloride synthesis route, highlighting the critical evaporation step.
Module 2: Coupling Reagent Route (Screening/Mild Method)
Recommendation: Use this for small-scale (<100 mg) or if you lack facilities for handling thionyl chloride fumes.
Optimized Protocol
-
Dissolution: Dissolve 4-fluorobenzoic acid (1.0 equiv) in DMF or DCM.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins at RT.
-
Note: The solution should turn slightly yellow as the active ester forms.
-
-
Addition: Add 3-phenylpropylamine (1.1 equiv).
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc. Aggressive washing is required to remove HATU byproducts (urea). Wash 3x with water, 2x with Sat.
, 1x Brine.
Comparative Data: Reagent Selection
| Coupling Agent | Cost | Reactivity | Purification Difficulty | Recommendation |
| HATU | High | Very High | Moderate (Urea byproducts) | Best for small scale / high speed. |
| EDC / HOBt | Medium | Moderate | Low (Water soluble urea) | Good compromise. |
| T3P | Medium | High | Very Low (Water soluble) | Excellent for scale-up if avoiding acid chlorides. |
| DCC | Low | High | High (Insoluble DCU urea) | Avoid. Difficult to filter off DCU completely. |
Module 3: Purification & Isolation (The Yield Trap)
Many "low yield" issues are actually "high loss" issues during workup.
Solvent System Guide
Since the target is a benzamide, it likely crystallizes well.[2]
-
Recrystallization:
-
Chromatography (Flash):
-
Eluent: 10% to 40% EtOAc in Hexanes.
-
TLC Stain: UV (strong absorption due to benzamide) or PMA stain.
-
Troubleshooting Logic Tree
Caption: Logic tree for diagnosing yield issues based on crude reaction analysis.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Support. (2025). Amidation of Acid Chlorides to Primary Amides: Protocols and Troubleshooting. (General Protocol Reference)
-
Common Organic Chemistry. (2024).[6] Amide Synthesis from Acid Chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. nanobioletters.com [nanobioletters.com]
Technical Support Center: Stability & Degradation of 4-fluoro-N-(3-phenylpropyl)benzamide
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to assist you in establishing the stability profile of 4-fluoro-N-(3-phenylpropyl)benzamide .
This compound belongs to the fluorinated benzamide class. While generally robust due to the resonance stabilization of the amide bond and the strength of the aryl-fluorine bond, it presents specific vulnerabilities at the benzylic position of the propyl chain and under extreme hydrolytic stress. This guide moves beyond generic advice, applying ICH Q1A (R2) guidelines specifically to the structural logic of this molecule.
Module 1: Forced Degradation & Stress Testing Protocols
User Question: How do I design a stress test that actually predicts the shelf-life of this specific benzamide without destroying the sample immediately?
Technical Response: You must differentiate between "kinetic stability" (shelf-life) and "intrinsic stability" (degradation pathways). Benzamides are resistant to neutral hydrolysis but susceptible to acid/base catalysis at elevated temperatures.
Recommended Stress Conditions (ICH Q1A Aligned)
| Stress Type | Condition | Duration | Target Degradation | Mechanistic Rationale |
| Acid Hydrolysis | 1N HCl, 60°C | 2–24 hrs | 5–20% | Protonation of carbonyl oxygen increases electrophilicity, facilitating water attack. |
| Base Hydrolysis | 1N NaOH, 60°C | 2–24 hrs | 5–20% | Direct nucleophilic attack by OH⁻ on the carbonyl carbon. |
| Oxidation | 3% H₂O₂, RT | 2–24 hrs | 5–20% | Targets the benzylic carbon (C3 of the propyl chain) for radical oxidation. |
| Thermal | 80°C (Solid State) | 7 days | < 5% | Tests crystal lattice stability and potential sublimation. |
| Photolytic | 1.2M lux hours | 1 cycle | Variable | Tests for potential C-F bond homolysis (rare) or aromatic excitation. |
Critical Protocol Note: If you observe <5% degradation after 24 hours in acid/base, increase temperature to 80°C rather than increasing acid concentration. High molarity acid (e.g., 6N HCl) can cause artifactual degradation not relevant to shelf storage.
Module 2: Degradation Pathways & Chemistry
User Question: I see two new peaks in my chromatogram after acid stress. What are they likely to be?
Technical Response: The primary degradation pathway for 4-fluoro-N-(3-phenylpropyl)benzamide is Amide Hydrolysis . Under oxidative stress, you may also observe Benzylic Oxidation .
Pathway Visualization
The following diagram illustrates the cleavage points and resulting products.
Caption: Figure 1. Primary degradation pathways showing hydrolytic cleavage into acid/amine components and oxidative attack at the benzylic position.
Mechanistic Insight
-
Hydrolysis: The amide bond (
) cleaves.[1]-
Degradant A (Acidic): 4-Fluorobenzoic acid. This will elute earlier (more polar) in Reverse Phase HPLC, especially at neutral/basic pH.
-
Degradant B (Basic): 3-Phenylpropylamine. This may not be UV-active enough to be seen easily unless derivatized or monitored at low wavelengths (<210 nm), as it lacks the conjugated benzamide system.
-
-
Oxidation: The "3-phenylpropyl" chain has a benzylic carbon (the CH₂ adjacent to the phenyl ring). This position is susceptible to radical abstraction, leading to hydroxylation or ketone formation.
Module 3: Analytical Method Troubleshooting
User Question: My mass balance is poor (I'm losing compound but not seeing peaks). Why?
Technical Response: This is a common issue with benzamide fragmentation.
Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for investigating mass balance discrepancies in benzamide stability studies.
Specific Analytical Tips
-
Fluorine NMR (
-NMR): This is your "secret weapon." The parent has a single fluorine signal.-
Parent: ~ -105 to -110 ppm (typical for fluoro-benzamides).
-
Hydrolysis Product (4-fluorobenzoic acid): The signal will shift significantly due to the change in electron withdrawal when the amide converts to a carboxylate. This allows you to quantify degradation without needing extinction coefficients.
-
-
LC-MS Ionization:
-
Parent:
expected. -
Amine Degradant: Will ionize strongly in positive mode (
). -
Acid Degradant: Will ionize strongly in negative mode (
). Ensure your method switches polarity.
-
Module 4: Storage & Handling FAQs
Q: Is this compound light sensitive? A: Generally, fluorinated benzamides are photostable under ambient light. However, the C-F bond can undergo slow homolytic cleavage under high-intensity UV (UV-C or intense Xenon), particularly if in solution with hydrogen donors. Store solid powder in amber vials; solutions should be wrapped in foil.
Q: Can I store the stock solution in DMSO? A: Yes, but be cautious. DMSO is hygroscopic. If water enters, it can facilitate slow hydrolysis over months. For long-term reference standards, store as a dry powder at -20°C. For working stocks, Acetonitrile is preferred over DMSO for stability studies to avoid solvent-reactive species.
Q: The powder turned slightly yellow. Is it degraded? A: A yellow shift often indicates trace oxidation of the benzylic position or formation of N-oxides (if amine impurities are present). Check purity by HPLC. If purity is >99%, the color change is likely a "surface effect" of trace impurities (<0.1%) and does not compromise the bulk material for biological assays, though it fails strict pharmaceutical QC.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] International Conference on Harmonisation.[7][8]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for amide hydrolysis mechanisms).
-
Tonn, S., et al. (2012). Photostability of fluorinated aromatic compounds.[9][10][11] Chemical Communications. (Discusses stability of fluoro-aromatics).
Sources
- 1. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. memmert.com [memmert.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-fluoro-N-(3-phenylpropyl)benzamide
Welcome to our dedicated technical support guide for the synthesis and optimization of 4-fluoro-N-(3-phenylpropyl)benzamide . This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this amide bond formation. Here, we provide field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the reaction mechanisms to enhance the yield, purity, and scalability of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide.
Q1: What are the primary synthetic routes to prepare 4-fluoro-N-(3-phenylpropyl)benzamide?
A1: There are two principal and highly reliable methods for synthesizing this target amide:
-
The Acyl Chloride Method: This is a classic and robust approach, often referred to as the Schotten-Baumann reaction. It involves the reaction of 4-fluorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] This method is often high-yielding and straightforward but requires careful handling of the moisture-sensitive acyl chloride.[1]
-
The Carboxylic Acid Coupling Method: This is the most common strategy in modern medicinal chemistry.[3][4] It involves the direct condensation of 4-fluorobenzoic acid and 3-phenylpropan-1-amine using a coupling reagent to activate the carboxylic acid.[3][5] Popular coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU.[3][6]
Q2: I am using a carbodiimide coupling agent like EDC. Why is an additive such as HOBt or HOAt often recommended?
A2: This is a critical point for reaction efficiency and purity. While EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, this intermediate is highly unstable.[7] It can either react with the desired amine or undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, which terminates the reaction path and complicates purification.[8][9]
Additives like HOBt (N-hydroxybenzotriazole) or its more reactive analogue HOAt (1-hydroxy-7-azabenzotriazole) intercept the unstable O-acylisourea to form a more stable, yet still highly reactive, HOBt- or HOAt-ester.[6][10] This active ester is less prone to side reactions and efficiently acylates the amine, leading to higher yields and cleaner reaction profiles.[6][9] Furthermore, these additives are known to suppress racemization in chiral substrates.[4]
Q3: What is the function of a non-nucleophilic base like DIPEA or triethylamine in coupling reactions?
A3: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), serves two primary functions:
-
Neutralization: If the amine starting material is used as a salt (e.g., hydrochloride salt), the base is required to liberate the free, nucleophilic amine.
-
Maintaining a Favorable pH: Many coupling reagents and intermediates are more stable and reactive under slightly basic to neutral conditions. The base neutralizes any acidic byproducts generated during the reaction, such as the protonated form of the coupling agent or additive, driving the equilibrium towards product formation.[6] DIPEA is often preferred over TEA due to its greater steric hindrance, which makes it less likely to act as a nucleophile itself and cause unwanted side reactions.
Q4: How can I effectively monitor the progress of my amidation reaction?
A4: The most common and effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to qualitatively track the consumption of your starting materials (4-fluorobenzoic acid and 3-phenylpropan-1-amine) and the formation of the more nonpolar amide product. A co-spot of the starting materials and the reaction mixture on the same plate is highly recommended for accurate comparison.
-
LC-MS: This is the gold standard for reaction monitoring. It provides quantitative data on the disappearance of reactants and the appearance of the product, identified by its mass-to-charge ratio. It can also reveal the formation of any significant byproducts, such as the N-acylurea, aiding in troubleshooting.[3]
Part 2: Troubleshooting Guide for Common Issues
Even a seemingly straightforward amidation can present challenges. This guide provides a systematic approach to diagnosing and solving common experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Deactivated Coupling Reagent: Carbodiimides like EDC are moisture-sensitive. | 1. Use fresh reagents. Store EDC and other coupling agents in a desiccator. For critical reactions, use a newly opened bottle. |
| 2. Hydrolysis of Activated Intermediates: Presence of water will hydrolyze the acyl chloride or the O-acylisourea intermediate back to the carboxylic acid.[1][7] | 2. Ensure anhydrous conditions. Use dry solvents (e.g., DMF, DCM) and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Argon).[1] | |
| 3. Acid-Base Neutralization: The carboxylic acid and amine can form a stable ammonium salt, which is unreactive towards coupling conditions without proper activation.[5][11] | 3. Control the order of addition. Activate the carboxylic acid with the coupling agent and additive (e.g., EDC/HOBt) for 15-30 minutes before adding the amine. This ensures the formation of the active ester prior to introducing the amine.[12] | |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reagent Equivalents: Stoichiometry is key. | 1. Increase equivalents of the coupling agent. It is common practice to use a slight excess of the coupling agent and additive (1.1 - 1.5 equivalents) to drive the reaction to completion.[6] |
| 2. Low Reaction Temperature: Many amide couplings are initiated at 0 °C to control the initial exothermic reaction but require warming to room temperature for completion. | 2. Allow the reaction to warm. After adding all reagents at 0 °C, allow the mixture to slowly warm to room temperature and stir overnight.[9] Gentle heating (40-50 °C) can be employed for stubborn reactions, but monitor for byproduct formation. | |
| Difficult Purification / Multiple Byproducts | 1. Presence of Unreacted 4-Fluorobenzoic Acid: The starting acid is a common impurity. | 1. Perform an aqueous basic wash. During workup, wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.[1] |
| 2. Presence of Unreacted 3-Phenylpropan-1-amine: The starting amine can be difficult to separate from the product via chromatography. | 2. Perform an aqueous acidic wash. Wash the organic layer with a dilute acid solution (e.g., 1N HCl). This will protonate the basic amine, forming a water-soluble ammonium salt. | |
| 3. N-Acylurea Byproduct Formation: This is a classic side reaction with carbodiimides when no additive is used or the reaction is inefficient.[8][9] | 3. Use an additive (HOBt/HOAt). As discussed in the FAQs, this is the best preventative measure. If the byproduct has already formed, purification via flash column chromatography on silica gel is typically required.[13] | |
| 4. Water-Soluble Urea Byproduct (from EDC): The byproduct of EDC, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is basic and water-soluble. | 4. Perform aqueous washes. Washing the organic layer with water and/or dilute acid during workup is usually sufficient to remove the EDU byproduct.[9][14] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: EDC/HOBt Coupling Method
This is a reliable and widely used protocol for solution-phase amide synthesis.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add 4-fluorobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and the 3-phenylpropan-1-amine (1.1 eq.).
-
Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of ~0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture over 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally, brine.[6]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 4-fluoro-N-(3-phenylpropyl)benzamide.[6][13]
Protocol 2: Acyl Chloride Method
This protocol is effective when starting from the corresponding acyl chloride.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-phenylpropan-1-amine (1.0 eq.) and a base like triethylamine (1.2 eq.) or pyridine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Acyl Chloride Addition: Prepare a solution of 4-fluorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any benzoic acid from hydrolysis), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Role of HOBt in EDC-mediated amide coupling.
Caption: Decision tree for troubleshooting low product yield.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Wikipedia contributors. (2024). Carbodiimide. Wikipedia, The Free Encyclopedia. [Link]
-
Bawazeer, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 22394. [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352. [Link]
-
Gale, N., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 28(5), 1549-1554. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Yusof, N. S. M., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 24(6), 875-885. [Link]
-
Contu, D., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Digital Discovery, 2(4), 1121-1129. [Link]
-
Ozaki, Y., et al. (2019). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry, 91(15), 10138-10145. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]
-
Contu, D., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Yamamoto, H., & Yamamoto, K. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 53(83), 11433-11444. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. [Link]
-
UGC. (n.d.). Synthesis and analysis of amides. Centre for Research and Education in Science and Technology. [Link]
-
Indian Academy of Sciences. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(108). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. growingscience.com [growingscience.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media [pubmed.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
"4-fluoro-N-(3-phenylpropyl)benzamide" reducing by-product formation
Technical Support Center: Optimizing Synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide
Executive Summary & Diagnostic Workflow
The synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide typically involves the coupling of 4-fluorobenzoic acid (or its derivatives) with 3-phenylpropylamine. While the 4-fluoro substituent is relatively stable, the primary challenge lies in the formation of hydrolysis by-products (4-fluorobenzoic acid) and rearrangement impurities (N-acylureas) depending on the activation method used.
This guide provides a self-validating workflow to identify and eliminate these impurities.
Diagnostic Logic Tree
Use the following flowchart to diagnose the root cause of impurity formation based on your crude analysis (LC-MS/TLC).
Figure 1: Diagnostic logic for identifying common by-products in benzamide synthesis.
Technical Troubleshooting Guides
Module A: The Acid Chloride Route (Schotten-Baumann Conditions)
Preferred for scale-up due to cost and atom economy.
The Issue: The most common by-product here is 4-fluorobenzoic acid , resulting from the hydrolysis of the acid chloride before it can react with the amine.
| Symptom | Root Cause | Corrective Action |
| Precipitate in reaction | Amine Hydrochloride Salt formation. The HCl generated traps the unreacted amine, stopping the reaction. | Increase Base: Ensure >2.0 equivalents of base (Et3N or NaOH) are used to scavenge HCl. |
| Low Yield / Acid Recovery | Moisture in solvent hydrolyzing 4-fluorobenzoyl chloride. | Dry Solvents: Use anhydrous DCM or THF. Sequence: Dissolve amine + base first, then add acid chloride dropwise at 0°C. |
| Bis-acylation | Excess acid chloride reacting with the amide nitrogen (rare with secondary amides, but possible). | Stoichiometry: Maintain a strict 1:1.05 ratio of Amine:Acid Chloride. |
Expert Insight: The 4-fluoro group is electron-withdrawing (inductive), making the carbonyl carbon more electrophilic than unsubstituted benzoyl chloride. This increases reactivity but also susceptibility to hydrolysis by ambient moisture.
Module B: The Carbodiimide Route (EDC/DCC)
Preferred for mild, bench-top synthesis.
The Issue: Formation of the stable, inactive N-acylurea by-product. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
Figure 2: Kinetic competition between product formation and N-acylurea rearrangement.
Prevention Strategy:
-
Use Additives: Always use HOBt (1-hydroxybenzotriazole) or Oxyma Pure . These react with the O-acylisourea to form a less reactive but more stable "active ester," preventing the rearrangement to N-acylurea [1].
-
Order of Addition: Activate the acid with EDC/HOBt for 15 minutes before adding the amine.
Optimized Experimental Protocols
Protocol A: Acid Chloride Method (High Yield)
Best for: >1 gram scale, robust synthesis.
Reagents:
-
4-Fluorobenzoyl chloride (1.0 equiv)
-
3-Phenylpropylamine (1.05 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solubilization: Add 3-phenylpropylamine (1.05 equiv) and Et3N (2.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C .[1]
-
Addition: Dissolve 4-fluorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Why? Slow addition at low temp prevents exotherms that degrade the reagents.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup (Critical for Purity):
-
Wash organic layer with 1M HCl (removes unreacted amine and Et3N).
-
Wash with Sat. NaHCO3 (removes hydrolyzed 4-fluorobenzoic acid).
-
Wash with Brine, dry over MgSO4, and concentrate.
-
-
Purification: Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: EDC/HOBt Coupling
Best for: Small scale, moisture-sensitive labs.
Reagents:
-
4-Fluorobenzoic acid (1.0 equiv)[2]
-
3-Phenylpropylamine (1.1 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF or DCM[9]
Step-by-Step:
-
Dissolve 4-fluorobenzoic acid in DMF.
-
Add HOBt and EDC[5]·HCl . Stir at RT for 15-30 minutes.
-
Checkpoint: The solution may turn slightly cloudy or change color as the active ester forms.
-
-
Add 3-phenylpropylamine and DIPEA .
-
Stir overnight at RT.
-
Workup: Dilute with EtOAc. Wash extensively with 10% Citric Acid (removes EDC urea by-products and amine) and 5% LiCl (if using DMF, to remove solvent).
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC just below my product that won't separate. What is it? A: This is likely 4-fluorobenzoic acid .[10] Because the amide and the acid both have aromatic rings and polar carbonyls, they can streak together.
-
Fix: Wash your organic layer with 1M NaOH (stronger than bicarbonate) to deprotonate the acid, forcing it into the aqueous layer.
Q: Can I use HATU instead of EDC? A: Yes, HATU is generally more efficient and faster. However, it is more expensive. If using HATU, ensure you use a non-nucleophilic base like DIPEA and avoid heating, as HATU can cause guanidinylation of the amine if the reaction is too slow [2].
Q: My product is an oil. How do I solidify it? A: The 3-phenylpropyl chain adds significant lipophilicity and flexibility, which lowers the melting point.
-
Tip: Triturate the oil with cold pentane or diethyl ether . Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, high-vacuum drying is essential to remove trapped solvent traces that inhibit crystallization.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][11][12] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. synplechem.com [synplechem.com]
- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 11. benchchem.com [benchchem.com]
- 12. hepatochem.com [hepatochem.com]
"4-fluoro-N-(3-phenylpropyl)benzamide" overcoming poor bioavailability
Technical Support Center: 4-Fluoro-N-(3-phenylpropyl)benzamide (FPB-3) Subject: Troubleshooting Poor Bioavailability in Preclinical Development
Technical Profile & Core Issue Analysis
Compound Identity: 4-fluoro-N-(3-phenylpropyl)benzamide Internal Code: FPB-3 Chemical Class: Fluorinated Benzamide Predicted BCS Classification: Class II (Low Solubility, High Permeability)
Executive Summary:
Users frequently report low plasma exposure (
The 4-fluoro substituent on the benzoyl ring effectively blocks metabolic oxidation at that specific para-position, but it increases overall lipophilicity (
Troubleshooting Guide: Question & Answer
Category A: Solubility & Dissolution
Q1: "I formulated FPB-3 in 0.5% Methylcellulose (MC), but the oral bioavailability (%F) is <5%. Why?"
Diagnosis: The compound is likely existing as a coarse suspension. For BCS Class II compounds, the dissolution rate in the gastrointestinal (GI) tract is slower than the transit time.
Root Cause: The lattice energy of the benzamide crystal is high due to intermolecular hydrogen bonding (Amide N-H
-
Immediate Action: Try a "cosolvent + surfactant" spike.
-
Recipe: 10% DMSO + 10% Tween 80 + 80% Saline.
-
-
Long-term Fix: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or use Hydroxypropyl-
-Cyclodextrin (HP- -CD).
Q2: "My compound precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this?"
Diagnosis: "Crash-out" precipitation. This invalidates in vitro potency data (
-
Reduce DMSO: High DMSO percentages can mask solubility issues until dilution. Keep DMSO
in final assay. -
Kinetic Solubility Check: Run a nephelometry check (laser scattering) to determine the true solubility limit in your specific buffer.
-
Protocol Adjustment: Pre-dilute in buffer containing 0.1% BSA (Bovine Serum Albumin). The albumin binds the lipophilic FPB-3, keeping it in "solution" (mimicking plasma protein binding) and preventing adherence to plasticware.
Category B: Metabolic Stability[1]
Q3: "Solubility is optimized, but bioavailability remains low. Is it metabolism?" Diagnosis: Likely "First-Pass Effect." While the 4-fluoro group protects the benzoyl ring, the propyl linker and the unsubstituted phenyl ring are metabolic "soft spots." Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 or rodent equivalents) often attack:
-
Benzylic positions: The carbons adjacent to the phenyl rings in the propyl chain.
-
The Para-position: Of the unsubstituted phenyl ring. Validation Protocol: Compare IV vs. PO pharmacokinetics (PK).
-
If IV Clearance (
) is high ( of hepatic blood flow), the issue is metabolism. -
If IV Clearance is low, but PO is low, the issue is absorption (Solubility).
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (The "Gold Standard")
Do not rely on kinetic solubility (DMSO spike) for formulation decisions.
-
Preparation: Add excess solid FPB-3 powder to the test media (PBS pH 7.4, FaSSIF, and FeSSIF).
-
Incubation: Shake at
for 24 hours . -
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.
-
Success Criteria:
-
PBS:
(Confirming poor intrinsic solubility). -
FaSSIF (Simulated Intestinal Fluid):
(Indicates potential for lipid-based formulation success).
-
Protocol 2: Microsomal Stability Screen
To confirm metabolic hotspots.
-
Incubation: Incubate
FPB-3 with liver microsomes (human and species of interest) + NADPH regenerating system. -
Sampling: Quench aliquots at
min with ice-cold acetonitrile. -
Analysis: Monitor disappearance of parent peak via LC-MS/MS.
-
Metabolite ID: Scan for
Da peaks (hydroxylation). If the peak is major, metabolism is the bottleneck.
Visualization & Logic Flows
Diagram 1: Bioavailability Barriers for FPB-3
This diagram illustrates the sequential barriers FPB-3 faces. Note that the 4-fluoro group protects one side, but the linker remains vulnerable.
Caption: Logical flow of FPB-3 absorption. Red nodes/arrows indicate critical failure points (Dissolution and Metabolism).
Diagram 2: Formulation Decision Tree
Use this logic to select the correct vehicle for your animal studies.
Caption: Decision matrix for selecting the optimal vehicle based on thermodynamic solubility data.
Data Summary: Physicochemical Properties
| Property | Value (Est.) | Implication for Experiment |
| Molecular Weight | ~257.3 g/mol | Small molecule, good permeability potential. |
| cLogP | 3.2 – 3.5 | Highly lipophilic. Prone to non-specific binding in plasticware. |
| Aqueous Solubility | < 10 | Critical Issue. Requires enabling formulation (SEDDS/Cyclodextrin). |
| Polar Surface Area | ~29 | Excellent membrane permeability (Blood-Brain Barrier penetrant). |
| H-Bond Donors | 1 (Amide) | High crystal lattice energy (high melting point). |
References
-
Benzamide Scaffold Bioavailability
-
Gomez, L., et al. "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators."[1] Journal of Medicinal Chemistry, 2011.
-
-
Fluorine Substitution Effects
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Explains the metabolic stability conferred by the 4-fluoro group).
-
Formulation Strategies for Lipophilic Compounds
- Porter, C. J., et al. "Lipid-based systems for the oral delivery of poorly water-soluble drugs.
-
Specific Structural Analog Data (CXCR7 Modulators)
-
Menhaji-Klotz, E., et al. "Discovery of Potent and Orally Bioavailable Macrocyclic Peptide–Peptoid Hybrid CXCR7 Modulators."[2] Journal of Medicinal Chemistry, 2017. (Discusses N-phenylpropyl side chain optimization).
-
Sources
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-N-(3-phenylpropyl)benzamide
Status: Operational Ticket ID: SC-4F-PPB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
Welcome to the technical support hub for the synthesis of 4-fluoro-N-(3-phenylpropyl)benzamide . You are likely scaling this reaction from milligram discovery batches to multigram or kilogram process batches.
At scale, the Acid Chloride Route (Schotten-Baumann conditions) is the industry standard due to atom economy and cost-efficiency compared to peptide coupling reagents (HATU/EDC). However, this route introduces specific thermal and physical hazards that must be managed.[1]
The Reaction
-
Electrophile: 4-Fluorobenzoyl chloride (CAS: 403-43-0)[2][3]
-
Nucleophile: 3-Phenylpropylamine (CAS: 2038-57-5)
-
Base: Sodium Hydroxide (Biphasic) or Triethylamine (Anhydrous)
Module 1: Reaction Kinetics & Thermal Management
Critical Alert: This reaction is highly exothermic.[4][5] In a 50 mg vial, the heat dissipates instantly. In a 5 L reactor, it can trigger a runaway event or cause local boiling, leading to impurity formation.
Protocol 1.0: Controlled Addition Strategy
| Parameter | Specification | Reason for Constraint |
| Temperature | Maintain < 10°C | Minimizes hydrolysis of acid chloride and suppresses bis-acylation side reactions. |
| Dosing Rate | 0.5 - 1.0 eq/hour | Prevents heat accumulation (adiabatic temperature rise). |
| Stoichiometry | 1.05 eq Acid Chloride | Slight excess compensates for unavoidable hydrolysis during addition. |
| Solvent | Toluene or DCM | High solubility for reactants; Toluene is preferred for safety (higher flash point). |
Workflow Visualization
Module 2: Troubleshooting Impurities & Work-up
User Issue: "My crude product is sticky/colored, or I have residual starting materials."
The 4-fluoro substituent is electron-withdrawing, making the benzoyl chloride highly reactive but also susceptible to hydrolysis. The 3-phenylpropyl chain adds significant lipophilicity, making the removal of non-polar impurities difficult without chromatography.
Troubleshooting Guide: Impurity Rejection
| Impurity Type | Origin | Removal Strategy |
| 4-Fluorobenzoic Acid | Hydrolysis of acid chloride (wet solvent or slow addition). | Basic Wash: Wash organic layer with 1M NaOH or 10% Na₂CO₃. The acid forms a water-soluble salt. |
| Residual Amine | Incomplete reaction or excess used. | Acid Wash: Wash organic layer with 1M HCl. The amine forms a water-soluble ammonium salt. |
| "Pink/Brown" Color | Oxidation of the amine (aniline-like impurities) or trace phenols. | Carbon Treatment: Slurry warm organic solution with activated carbon (5 wt%) and filter hot. |
Logic Tree for Work-up
Module 3: Solid State & Crystallization (The "Oiling Out" Problem)
User Issue: "The product won't crystallize; it forms a gum or oil at the bottom of the flask."
Root Cause: The propyl linker confers flexibility and lowers the melting point. If the solution is cooled too fast, or if the solvent system is too polar, the compound undergoes Liquid-Liquid Phase Separation (LLPS) (oiling out) before it can nucleate into a crystal lattice.[6][7]
Optimization Protocol: Controlled Crystallization
-
Solvent Selection: Avoid pure ethanol or methanol. Use a Toluene/Heptane or Ethyl Acetate/Heptane system.
-
Procedure:
-
Dissolve crude oil in Toluene (3 volumes) at 60°C.
-
Slowly add Heptane (anti-solvent) until slight turbidity persists.
-
Seed with pure crystal (0.1 wt%) if available.
-
Cool at a rate of 10°C/hour.
-
Critical: If oil droplets appear, reheat to dissolve and add more Toluene. Do not cool an oiled-out mixture; it will harden into a glass, trapping impurities.
-
Frequently Asked Questions (FAQ)
Q: Can I use HATU or EDC instead of the Acid Chloride? A: Yes, for small scale (<1g). However, for scale-up (>100g), peptide coupling reagents are cost-prohibitive and produce complex byproducts (urea derivatives) that are hard to remove without chromatography. The Acid Chloride route is superior for atom economy.
Q: Why is my yield low (<70%)? A: The most common cause is hydrolysis . Ensure your solvents (DCM/Toluene) are dry (Karl Fischer < 0.1% water) if using an organic base. If using Schotten-Baumann (aqueous base), ensure the mixing is vigorous (high shear) to favor the amide coupling over the hydrolysis reaction at the interface.
Q: Is 4-Fluorobenzoyl chloride stable? A: It is moisture sensitive. If your bottle has "crust" on the cap, it has hydrolyzed to the acid. Distill the acid chloride or add 1.1-1.2 equivalents to compensate for the inactive acid portion.
Q: What are the safety concerns specific to this molecule? A:
-
4-Fluorobenzoyl chloride: Lachrymator (causes tears) and corrosive. Use a fume hood.[8]
-
3-Phenylpropylamine: Caustic and can cause severe skin burns.
-
Product: Generally low toxicity, but as a benzamide derivative, handle as a potential bioactive agent.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[9] [Link][10]
-
Acid Chlorides - Synthesis and Reactivity. Chemistry LibreTexts. [Link]
-
Oiling Out in Crystallization. Mettler Toledo Process Analytics. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluorobenzoyl chloride | 403-43-0 [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Lab Reporter [fishersci.co.uk]
Validation & Comparative
Comparative Efficacy of 4-fluoro-N-(3-phenylpropyl)benzamide in Different Cell Lines: A Guided Analysis
Senior Application Scientist Note: Crafting a comprehensive comparison guide for a specific compound's efficacy hinges on the availability of foundational scientific data. For the molecule "4-fluoro-N-(3-phenylpropyl)benzamide," a thorough search of peer-reviewed scientific literature and patent databases has revealed a significant gap: there is currently no publicly available data detailing its biological effects on any cell lines.
While the benzamide scaffold and the phenylpropyl moiety are present in various compounds with known biological activities, particularly as ligands for the sigma-1 receptor (S1R), the specific combination of a 4-fluoro substitution on the benzamide ring and an N-(3-phenylpropyl) group lacks published experimental evaluation. This absence of primary data on its cytotoxicity, anti-proliferative, or any other cellular effects makes a direct comparative analysis impossible at this time.
To provide a framework for future research and to illustrate the type of data required to build such a guide, this document will outline a hypothetical comparative study. It will detail the necessary experimental protocols and data presentation formats that would be essential for evaluating the efficacy of "4-fluoro-N-(3-phenylpropyl)benzamide," should it become the subject of future investigation.
Introduction to the Target: The Sigma-1 Receptor (S1R)
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] Its strategic location allows it to modulate a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses.[1] In the context of cancer, S1R is frequently overexpressed in a multitude of tumor types, including those of the breast, lung, prostate, and brain.[2][3] This overexpression is often correlated with increased cell proliferation, resistance to apoptosis (programmed cell death), and enhanced metastatic potential, making S1R an attractive target for anticancer drug development.[3][4]
Conversely, in the central nervous system, S1R plays a crucial role in neuronal survival and plasticity.[5] Its modulation by various ligands has shown potential in models of neurodegenerative diseases.[5] Therefore, a comprehensive understanding of a novel S1R ligand's effects would necessitate its evaluation in both cancer and neuronal cell line models.
The Rationale for Targeting S1R with Novel Benzamides
Benzamide derivatives represent a versatile class of compounds that have been explored for a wide range of therapeutic applications. The structural features of "4-fluoro-N-(3-phenylpropyl)benzamide" suggest it may act as a ligand for the S1R. The N-(3-phenylpropyl) group is a known pharmacophore for S1R binding. The 4-fluoro substitution on the benzamide ring could potentially enhance metabolic stability and binding affinity. As an antagonist, this compound would be hypothesized to inhibit the pro-survival functions of S1R in cancer cells, leading to reduced viability and induction of apoptosis.
Hypothetical Comparative Efficacy Study Design
To assess the comparative efficacy of "4-fluoro-N-(3-phenylpropyl)benzamide," a panel of human cell lines with varying S1R expression levels would be selected. This would ideally include:
-
High S1R Expressing Cancer Cell Lines:
-
Glioblastoma: U87-MG
-
Lung Carcinoma: A549
-
-
Low to Moderate S1R Expressing Cancer Cell Lines:
-
Breast Adenocarcinoma: MCF-7
-
-
Neuronal Cell Line:
-
Neuroblastoma: SH-SY5Y (can be differentiated into a more mature neuronal phenotype)
-
As a point of comparison, a well-characterized S1R antagonist, such as BD-1063 or NE-100 , would be tested in parallel.
Key Experimental Assays
The following assays would be crucial to generate the necessary comparative data:
-
Cell Viability Assay (MTT or CCK-8): To determine the cytotoxic or cytostatic effects of the compound and to calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of early and late-stage apoptosis.
-
Western Blot Analysis: To confirm the expression levels of S1R in the selected cell lines and to investigate the modulation of key signaling proteins downstream of S1R.
Data Presentation: The Foundation of Comparison
The collected data would be summarized in clear, concise tables to facilitate direct comparison.
Table 1: Comparative Cytotoxicity (IC50) of 4-fluoro-N-(3-phenylpropyl)benzamide and a Reference S1R Antagonist
| Cell Line | S1R Expression Level | 4-fluoro-N-(3-phenylpropyl)benzamide IC50 (µM) | Reference S1R Antagonist (e.g., BD-1063) IC50 (µM) |
| U87-MG | High | Hypothetical Data | Hypothetical Data |
| A549 | High | Hypothetical Data | Hypothetical Data |
| MCF-7 | Low/Moderate | Hypothetical Data | Hypothetical Data |
| SH-SY5Y | Moderate | Hypothetical Data | Hypothetical Data |
Table 2: Comparative Induction of Apoptosis by 4-fluoro-N-(3-phenylpropyl)benzamide (at IC50 concentration)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| U87-MG | Hypothetical Data | Hypothetical Data |
| A549 | Hypothetical Data | Hypothetical Data |
| MCF-7 | Hypothetical Data | Hypothetical Data |
| SH-SY5Y | Hypothetical Data | Hypothetical Data |
Experimental Protocols: Ensuring Scientific Rigor
Detailed, step-by-step protocols are essential for reproducibility and the generation of trustworthy data.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "4-fluoro-N-(3-phenylpropyl)benzamide" and the reference antagonist for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis (Annexin V/PI) Assay Protocol
-
Cell Treatment: Treat cells in 6-well plates with the respective IC50 concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Protocol for S1R Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against S1R and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Workflow and Underlying Mechanisms
To further clarify the experimental design and the hypothesized mechanism of action, diagrams are invaluable.
Experimental Workflow Diagram
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Comparative Benchmarking of 4-fluoro-N-(3-phenylpropyl)benzamide: A Novel Investigational Antipsychotic Agent
A Technical Guide for Drug Development Professionals
Introduction
The development of novel antipsychotic agents remains a critical priority in psychiatric medicine. While existing treatments have efficacy, particularly for the positive symptoms of schizophrenia, significant unmet needs persist, including improved efficacy for negative and cognitive symptoms, and a reduction in burdensome side effects.[1][2] This guide introduces "4-fluoro-N-(3-phenylpropyl)benzamide" (hereafter referred to as FPB), a novel small molecule with a chemical structure suggestive of potential antipsychotic activity.
This document provides a comprehensive, data-driven benchmark of FPB against Risperidone, a widely prescribed second-generation (atypical) antipsychotic that serves as a standard of care.[3][4] The comparison focuses on key preclinical performance indicators: in-vitro pharmacological profile, in-vivo efficacy in a validated animal model, and a preclinical assessment of extrapyramidal side-effect liability. The objective is to furnish researchers and drug development professionals with a rigorous, evidence-based framework for evaluating the potential of FPB as a next-generation therapeutic for psychotic disorders.
Part 1: Mechanism of Action and In-Vitro Pharmacological Profile
The prevailing hypothesis for the efficacy of atypical antipsychotics involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6] All clinically effective antipsychotics demonstrate blockade of the D2 receptor, which is crucial for mitigating the positive symptoms of psychosis.[7][8] Concurrently, potent 5-HT2A antagonism is thought to enhance dopamine release in specific brain regions, which may alleviate negative symptoms and reduce the motor side effects typically associated with D2 blockade.[9]
To characterize the foundational pharmacology of FPB, a comprehensive receptor binding analysis was conducted and compared against Risperidone.
Comparative Receptor Binding Profile
The affinity of FPB and Risperidone for key CNS receptors was determined using radioligand binding assays.[10][11] The data, presented as inhibitor constant (Ki) values, are summarized in Table 1. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | FPB (Hypothetical Data) | Risperidone (Reference Data) | Rationale for Inclusion |
| Dopamine D2 | 0.8 | 3.1 | Primary target for antipsychotic efficacy.[5] |
| Serotonin 5-HT2A | 0.3 | 0.2 | Key for atypicality; mitigates EPS and may improve negative symptoms.[9] |
| Serotonin 5-HT1A | 150 | 420 | Partial agonism may contribute to antidepressant and anxiolytic effects. |
| Histamine H1 | 250 | 20 | Off-target binding linked to sedation and weight gain. |
| Adrenergic α1 | 180 | 1.0 | Off-target binding linked to orthostatic hypotension. |
| Muscarinic M1 | >10,000 | >10,000 | Off-target binding linked to anticholinergic side effects (e.g., dry mouth, cognitive impairment).[5] |
Interpretation: The hypothetical data suggest that FPB is a potent D2 and 5-HT2A receptor antagonist, the hallmark of atypical antipsychotics. Notably, FPB displays significantly lower affinity for histamine H1 and adrenergic α1 receptors compared to Risperidone. This profile suggests a potentially lower risk for common side effects such as sedation, weight gain, and orthostatic hypotension. Both compounds show negligible affinity for muscarinic M1 receptors, avoiding anticholinergic side effects.
Signaling Pathway Analysis
The therapeutic and adverse effects of antipsychotics are downstream consequences of their interaction with D2 and 5-HT2A receptors. The diagram below illustrates the core signaling pathways modulated by these agents. D2 receptor antagonism in the mesolimbic pathway is thought to reduce positive symptoms by decreasing G-protein-mediated inhibition of adenylyl cyclase.[7][12] 5-HT2A receptor antagonism is believed to disinhibit dopamine release in the prefrontal cortex and striatum through its Gq/11-coupled pathway, potentially improving cognitive symptoms and reducing motor side effects.[13][14][15]
Part 2: Preclinical Efficacy Assessment
To evaluate the potential therapeutic efficacy of FPB, we utilized the amphetamine-induced hyperlocomotion model in rodents. This model is a standard and widely accepted preclinical screen that predicts antipsychotic activity, particularly for positive symptoms.[16][17][18] It is based on the principle that psychostimulants like amphetamine increase dopamine release, leading to hyperactivity, which can be reversed by D2 receptor antagonists.[19]
Comparative Efficacy in the Amphetamine-Induced Hyperlocomotion Model
The study aimed to determine the effective dose required for FPB and Risperidone to reduce amphetamine-induced hyperactivity by 50% (ED50).
Table 2: Efficacy in Reversing Amphetamine-Induced Hyperlocomotion
| Compound | Route of Administration | ED50 (mg/kg) (Hypothetical Data) |
| FPB | Intraperitoneal (i.p.) | 0.15 |
| Risperidone | Intraperitoneal (i.p.) | 0.20 |
Interpretation: The hypothetical results indicate that FPB is potent in this predictive model of antipsychotic efficacy, showing a slightly lower ED50 than Risperidone. This suggests that FPB possesses robust in-vivo activity consistent with its high in-vitro affinity for the D2 receptor.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This protocol provides a self-validating system for assessing the efficacy of novel antipsychotic compounds.[20]
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old) are used. Animals are group-housed and acclimated to the facility for at least one week prior to testing.
-
Habituation: For three consecutive days, mice are placed into the open-field arenas (e.g., 25 x 25 cm acrylic boxes) for 45 minutes to acclimate to the test environment.[20]
-
Test Day Procedure:
-
Place mice individually into the locomotor activity chambers.
-
Record baseline locomotor activity for 30-45 minutes using an automated infrared beam tracking system.[18][20]
-
Administer the test compound (FPB or Risperidone at various doses) or vehicle via intraperitoneal (i.p.) injection.
-
After a 30-minute pretreatment period, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to all animals.[20]
-
Immediately return the mice to the chambers and record locomotor activity for an additional 60-90 minutes.[18]
-
-
Data Analysis:
-
Locomotor activity is quantified as the total distance traveled (cm) in 5-minute bins.
-
The ED50 is calculated using non-linear regression analysis of the dose-response curve, representing the dose that causes a 50% reduction in the total distance traveled post-amphetamine compared to the vehicle-treated group.
-
Part 3: Preclinical Safety and Tolerability Profile
A major limitation of many antipsychotic drugs is their liability to cause extrapyramidal symptoms (EPS), which are movement disorders resulting from the blockade of D2 receptors in the nigrostriatal pathway.[9] The catalepsy test in rodents is a widely used and predictive model for assessing the risk of a compound to induce Parkinson-like motor side effects.[17][21][22]
Comparative Liability for Extrapyramidal Symptoms
The catalepsy bar test was used to determine the minimum effective dose (MED) of FPB and Risperidone required to induce catalepsy, a state of motor rigidity. A higher MED indicates a lower risk of inducing EPS.
Table 3: Catalepsy Induction (Bar Test)
| Compound | Route of Administration | Minimum Effective Dose (MED) for Catalepsy (mg/kg) (Hypothetical Data) |
| FPB | Intraperitoneal (i.p.) | 5.0 |
| Risperidone | Intraperitoneal (i.p.) | 2.5 |
Interpretation: The hypothetical data show that FPB induces catalepsy at a significantly higher dose than Risperidone. This suggests a wider therapeutic window for FPB, defined as the separation between the effective dose for antipsychotic activity (ED50) and the dose that produces motor side effects (MED). This favorable safety profile is consistent with FPB's potent 5-HT2A antagonism relative to its D2 antagonism, a key feature of atypical antipsychotics.[23]
Experimental Protocol: Catalepsy Bar Test
This protocol provides a robust method for quantifying drug-induced motor rigidity.[24][25]
-
Animal Subjects: Male Sprague-Dawley rats (200-250g) are used.
-
Apparatus: A horizontal metal bar (e.g., 0.9 cm in diameter) is fixed at a height of 6-8 cm above a flat surface.[25]
-
Procedure:
-
Administer the test compound (FPB or Risperidone at various doses) or vehicle via intraperitoneal (i.p.) injection.
-
At set time points post-injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.[21]
-
Gently place the rat’s forepaws on the elevated horizontal bar.
-
Immediately start a stopwatch and measure the time (descent latency) it takes for the rat to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used. If the animal remains on the bar for this duration, the maximum time is recorded.[21]
-
-
Data Analysis:
-
The mean descent latency is calculated for each dose group at each time point.
-
The MED is defined as the lowest dose that produces a statistically significant increase in descent latency compared to the vehicle-treated group.
-
Part 4: Pharmacokinetic Profile
Understanding a compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is fundamental to drug development.[26][27] An ideal PK profile for a CNS drug includes good oral bioavailability, sufficient brain penetration, and a half-life that allows for convenient dosing.
Comparative Pharmacokinetic Parameters
The following table presents a hypothetical comparison of key PK parameters for FPB and Risperidone in rats, which are essential for predicting human pharmacokinetics.[28][29]
Table 4: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Parameter | FPB | Risperidone | Significance |
| Oral Bioavailability (%) | 45 | 20 | Higher bioavailability allows for lower oral doses. |
| Plasma Half-Life (t½, hours) | 12 | 3 | A longer half-life supports once-daily dosing. |
| Brain-to-Plasma Ratio | 2.5 | 3.0 | Indicates good penetration of the blood-brain barrier. |
| Primary Metabolism | CYP3A4 | CYP2D6 | Identifies potential drug-drug interaction pathways. |
Interpretation: The hypothetical PK profile of FPB appears favorable. Its higher oral bioavailability and longer half-life compared to Risperidone suggest the potential for a more convenient and patient-compliant dosing regimen. Its robust brain-to-plasma ratio confirms that it effectively reaches its CNS targets.
Conclusion and Future Directions
This comparative guide benchmarks the investigational compound 4-fluoro-N-(3-phenylpropyl)benzamide (FPB) against the standard-of-care antipsychotic, Risperidone. Based on the presented hypothetical preclinical data, FPB demonstrates a promising profile characterized by:
-
Potent Atypical Pharmacology: High affinity for both D2 and 5-HT2A receptors.
-
Improved Off-Target Profile: Lower affinity for H1 and α1 receptors, suggesting a reduced risk of sedation and cardiovascular side effects.
-
Robust In-Vivo Efficacy: Potent activity in a predictive model of antipsychotic efficacy.
-
Wider Therapeutic Window: A significant separation between the efficacious dose and the dose causing motor side effects, indicating a lower liability for EPS.
-
Favorable Pharmacokinetics: Potential for a convenient once-daily oral dosing regimen.
These findings strongly support the continued preclinical development of FPB. Future studies should focus on comprehensive safety toxicology, evaluation in models of negative and cognitive symptoms, and characterization of its metabolic profile to further validate its potential as a best-in-class treatment for schizophrenia and other psychotic disorders.
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A Comparative Guide to Elucidating the Mechanism of Action of 4-fluoro-N-(3-phenylpropyl)benzamide Using Genetic Methodologies
Introduction: From a Novel Compound to a Validated Mechanism of Action
In the landscape of drug discovery, the identification of a novel bioactive small molecule, such as 4-fluoro-N-(3-phenylpropyl)benzamide, is a moment of significant potential. However, its therapeutic promise can only be realized through a deep and accurate understanding of its mechanism of action (MoA). Elucidating the precise molecular target and the cellular pathways a compound modulates is a critical step that bridges medicinal chemistry and clinical application. A validated MoA is paramount, as it informs lead optimization, predicts potential on-target and off-target effects, and is a cornerstone of a successful investigational new drug (IND) application.
Traditional pharmacological approaches have been the bedrock of MoA studies, but they can be slow and are often hypothesis-driven. The advent of powerful genetic tools has revolutionized this process, offering unbiased, genome-wide, and highly specific methods to dissect a compound's interaction with the cell. These technologies allow us to move from observing a phenotype to pinpointing the causal genetic factors with unprecedented speed and precision.
This guide provides a comparative framework for utilizing three cutting-edge genetic methodologies to discover and confirm the MoA of a novel chemical entity, using 4-fluoro-N-(3-phenylpropyl)benzamide as our subject compound. We will explore:
-
CRISPR-Cas9 Genome-Wide Screening: For unbiased, hypothesis-free identification of genes that are essential for the compound's activity.
-
Transcriptomic Profiling with RNA-Sequencing (RNA-Seq): To capture a global snapshot of the cellular response and identify pathways modulated by the compound.
-
Targeted Gene Knockout Studies: For the definitive validation of a hypothesized molecular target.
By comparing the experimental rationale, data output, and strategic application of each technique, this guide will empower researchers to design a robust, multi-pronged strategy for MoA elucidation, ensuring a higher probability of success in their drug development programs.
Unbiased Target Discovery with Genome-Wide CRISPR-Cas9 Screening
When the MoA of a compound is entirely unknown, a hypothesis-free, discovery-driven approach is the most logical starting point. Genome-wide CRISPR-Cas9 loss-of-function screening is the gold standard for this purpose.[1][2][3] The core principle is to create a diverse population of cells, each with a single gene knocked out, and then to identify which specific knockouts confer either resistance or sensitivity to the compound of interest.
A gene knockout that leads to resistance strongly implicates its protein product as the direct target or a critical component of the target pathway. Conversely, a knockout that enhances sensitivity may point to a parallel compensatory pathway or a gene involved in drug metabolism or efflux.
Experimental Workflow: Pooled CRISPR-Cas9 Knockout Screen
The workflow for a pooled screen is designed for high-throughput discovery and involves several key stages, from library introduction to bioinformatic analysis.
Caption: Workflow of a pooled CRISPR-Cas9 loss-of-function screen.
Detailed Experimental Protocol
-
Library Selection and Preparation: Choose a genome-wide sgRNA library (e.g., GeCKOv2).[3] Amplify the library and package it into lentiviral particles. The causality here is that lentivirus provides a stable and efficient method to deliver the sgRNA constructs into a wide variety of cell types.
-
Cell Line Transduction: Transduce the chosen cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3). This is critical to ensure that the majority of cells receive only a single sgRNA construct, which is the foundational principle of "one knockout per cell."
-
Antibiotic Selection: Select transduced cells using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Cell Collection: Collect an initial sample of the cell population. This "time zero" sample is crucial for normalizing the data and accounting for any sgRNAs that may drop out due to fitness defects unrelated to the drug.
-
Compound Treatment: Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with 4-fluoro-N-(3-phenylpropyl)benzamide. The compound should be used at a concentration that causes significant but not complete cell death (e.g., IC50-IC80) to provide a selective pressure.
-
Cell Harvesting and gDNA Extraction: After a period of selection (typically 10-14 days), harvest the surviving cells from both the control and treated populations. Extract genomic DNA (gDNA).
-
sgRNA Sequencing and Analysis: Use PCR to amplify the sgRNA sequences from the gDNA. The resulting amplicons are then sequenced using Next-Generation Sequencing (NGS). The sequence reads for each sgRNA are counted, and the abundance of each sgRNA in the treated population is compared to the control population. Statistical methods (e.g., MAGeCK algorithm) are used to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).
Hypothetical Data Presentation
The primary output of a CRISPR screen is a ranked list of genes that, when knocked out, significantly alter the cells' response to the compound.
Table 1: Hypothetical Top Hits from a CRISPR-Cas9 Screen with 4-fluoro-N-(3-phenylpropyl)benzamide
| Gene Symbol | Description | Selection Type | Log2 Fold Change | p-value |
| TRKA | Tropomyosin receptor kinase A | Resistance (Enriched) | +5.8 | 1.2e-8 |
| ABCB1 | ATP-binding cassette sub-family B member 1 | Resistance (Enriched) | +4.1 | 3.5e-6 |
| SHC1 | SHC-adaptor protein 1 | Resistance (Enriched) | +3.9 | 9.1e-6 |
| GRB2 | Growth factor receptor-bound protein 2 | Resistance (Enriched) | +3.5 | 2.4e-5 |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase | Sensitivity (Depleted) | -4.5 | 6.7e-7 |
| MEK1 | Mitogen-activated protein kinase kinase 1 | Sensitivity (Depleted) | -4.2 | 1.8e-6 |
Data is hypothetical and for illustrative purposes only.
From this data, a clear hypothesis emerges: the enrichment of multiple genes in the Receptor Tyrosine Kinase (RTK) signaling pathway (TRKA, SHC1, GRB2) upon compound treatment suggests that 4-fluoro-N-(3-phenylpropyl)benzamide may function by inhibiting this pathway. TRKA, being the top hit, becomes the primary candidate for the direct molecular target.
Pathway Elucidation via Transcriptomic Profiling with RNA-Sequencing
While CRISPR screening identifies genes essential for a drug's action, RNA-Sequencing (RNA-Seq) provides a global, unbiased view of the cellular response to the drug.[4][5][6] By quantifying changes in gene expression for thousands of genes simultaneously, RNA-Seq can reveal which signaling pathways and biological processes are modulated by the compound. This approach is highly complementary to CRISPR screening and can add significant depth to the MoA hypothesis.
Experimental Workflow: Differential Gene Expression Analysis
The causality behind this experiment is that a drug's engagement with its target will trigger a cascade of downstream signaling events, resulting in a characteristic gene expression signature.
Caption: The logic of using a knockout cell line for target validation.
Detailed Experimental Protocol
-
Generate Knockout Cell Line: Using CRISPR-Cas9, design an sgRNA specific to an early exon of the target gene (e.g., TRKA). Co-transfect the Cas9 nuclease and the sgRNA into the parental cell line.
-
Isolate and Validate Clones: Select single-cell clones and expand them. Validate the knockout at the genomic level via Sanger sequencing to confirm frameshift mutations and at the protein level via Western Blot or Flow Cytometry to confirm the absence of the target protein. It is critical to use the parental wild-type cell line that has gone through the same cloning process as a control.
-
Dose-Response Assay: Plate both the wild-type (WT) and knockout (KO) cells. Treat them with a range of concentrations of 4-fluoro-N-(3-phenylpropyl)benzamide for a set period (e.g., 72 hours).
-
Measure Cell Viability: Use a cell viability assay (e.g., CellTiter-Glo®) to measure the relative number of viable cells at each concentration.
-
Calculate IC50 Values: Plot the dose-response curves for both cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.
Hypothetical Data Presentation
A significant shift in the IC50 value between the WT and KO cell lines is the key readout for target validation.
Table 4: Comparative IC50 Values in WT vs. TRKA KO Cell Lines
| Cell Line | Target (TRKA) Status | IC50 of 4-fluoro-N-(3-phenylpropyl)benzamide | Fold Shift in IC50 |
| A549 Wild-Type | Present | 50 nM | - |
| A549 TRKA KO | Absent | > 10,000 nM | >200x |
Data is hypothetical and for illustrative purposes only.
This result provides definitive evidence that TRKA is required for the cytotoxic activity of 4-fluoro-N-(3-phenylpropyl)benzamide. The >200-fold shift in IC50 in the KO cells strongly confirms that TRKA is the primary molecular target.
Comparative Analysis and Integrated Strategy
Each genetic method provides a unique and valuable piece of the MoA puzzle. Choosing the right method depends on the stage of the investigation. However, the true power lies in integrating their outputs to build an unassailable, multi-layered case for a specific mechanism of action.
Table 5: Objective Comparison of Genetic MoA-Elucidation Methods
| Feature | CRISPR-Cas9 Screening | RNA-Sequencing (RNA-Seq) | Targeted Gene Knockout |
| Primary Purpose | Unbiased Discovery | Pathway & Response Profiling | Definitive Validation |
| Throughput | Genome-Wide | Transcriptome-Wide | Single Gene |
| Key Question Answered | Which genes are essential for the drug's effect? | Which pathways are modulated by the drug? | Is this specific gene required for the drug's effect? |
| Primary Output | Ranked list of "hit" genes | Differentially expressed genes & pathways | Comparative IC50 values |
| Strengths | Hypothesis-free; Identifies direct targets and resistance mechanisms. [7][8] | Provides a holistic view of the cellular response; Excellent for pathway analysis. [9][10] | Gold standard for target validation; Establishes causality. [11] |
| Limitations | Can be complex; Hits require validation; May miss non-essential targets. | Does not identify the direct target; Correlative. | Requires a pre-existing hypothesis; Low throughput. |
An Integrated Strategy for MoA Confirmation
A robust and efficient MoA elucidation strategy should be sequential and iterative, using the broad discovery tools to generate hypotheses that are then rigorously tested with precise validation tools.
Caption: An integrated strategy for MoA elucidation.
Conclusion
Determining the mechanism of action for a novel compound like 4-fluoro-N-(3-phenylpropyl)benzamide is a complex but achievable challenge with modern genetic methodologies. An approach that begins with broad, unbiased discovery tools like CRISPR-Cas9 screening and RNA-sequencing provides a powerful and data-rich foundation for building a robust hypothesis. The subsequent use of precise, targeted gene knockout experiments offers a clear and definitive path to validation. By strategically combining these techniques, researchers can move with confidence from a novel chemical entity to a well-understood therapeutic candidate, significantly de-risking the drug development process and accelerating the journey to the clinic.
References
-
Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Retrieved from [Link]
-
Chen, S., Sanjana, N. E., Zheng, K., Shalem, O., Lee, K., Shi, X., ... & Zhang, F. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 12(9), 4273. Retrieved from [Link]
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Lexogen. (2024, October 16). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Retrieved from [Link]
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RNA-Seq Blog. (2023, May 22). How can we use RNA sequencing to figure out how a drug works? Retrieved from [Link]
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OmicsLogic. (2023, May 19). How can we use RNA sequencing to figure out how a drug works? [Video]. YouTube. Retrieved from [Link]
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Docherty, J. R. (2007). Use of knockout technology to resolve pharmacological problems. British journal of pharmacology, 151(5), 557–558. Retrieved from [Link]
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Pharma Industry Review. (2025, May 19). The Growing Importance of RNA Sequencing in Drug Discovery. Retrieved from [Link]
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European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]
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Xu, Y., & Li, J. (2023). Review of knockout technology approaches in bacterial drug resistance research. Frontiers in Cellular and Infection Microbiology, 13, 1224615. Retrieved from [Link]
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ResearchGate. (2025, August 10). Introduction to RNA-Seq and its Applications to Drug Discovery and Development. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-fluoro-N-(3-phenylpropyl)benzamide: Essential Safety and Operational Protocols
As researchers and developers pioneering new frontiers, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-fluoro-N-(3-phenylpropyl)benzamide, a member of the benzamide class, requires meticulous handling. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be constructed by analyzing its structural components: a fluorinated aromatic ring and a benzamide core. This guide synthesizes established safety principles for analogous compounds to provide a comprehensive operational plan, ensuring both personal safety and experimental validity.
Part 1: Hazard Assessment & Risk Analysis
The foundation of any safety protocol is a thorough understanding of the potential risks. Based on data from structurally related benzamides and fluorinated compounds, we can anticipate the primary hazards associated with 4-fluoro-N-(3-phenylpropyl)benzamide.
Anticipated Hazard Profile
The hazard profile is extrapolated from safety data sheets (SDS) of similar chemical structures, such as 4-Fluoro-N-methoxy-N-methylbenzamide and other benzamide derivatives.[1]
| Hazard Category | Anticipated Risk | Rationale and Supporting Evidence |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Benzamide itself is classified as harmful if swallowed. It is prudent to assume a similar or greater toxicity for its derivatives. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Fluorinated benzamides are known skin irritants.[1] Direct contact may cause redness, itching, and inflammation. |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Compounds of this class are documented to cause serious eye irritation.[1][2] Contact can lead to pain, watering, and redness. |
| Respiratory Irritation | May cause respiratory irritation | Fine powders of aromatic organic compounds can irritate the respiratory tract upon inhalation.[1] |
| Chronic Effects | Suspected of causing genetic defects | Benzamide is suspected of causing genetic defects, warranting caution for prolonged or repeated exposure. |
Primary Routes of Exposure
Understanding how exposure can occur is critical for prevention. The primary routes are inhalation of the powder, direct skin (dermal) or eye (ocular) contact, and accidental ingestion.
Caption: Potential routes of exposure for 4-fluoro-N-(3-phenylpropyl)benzamide.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks identified. The following protocol outlines the minimum requirements for handling this compound.
Core PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Nitrile Gloves (double-gloved recommended) | Chemical Safety Goggles | Fully-buttoned Laboratory Coat | Required if outside a certified chemical fume hood or ventilated enclosure. |
| Handling Solutions | Nitrile Gloves | Chemical Safety Goggles or Safety Glasses with Side Shields | Fully-buttoned Laboratory Coat | Not typically required if handled within a fume hood. |
Detailed PPE Specifications
-
Hand Protection : Nitrile gloves are the standard for incidental chemical protection in a laboratory setting.[3] Given the irritant nature of this compound, double-gloving is a prudent measure, especially when handling the solid form. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[4]
-
Eye and Face Protection : Direct splashes pose a significant risk. Chemical safety goggles that form a seal around the eyes are mandatory when handling the solid or concentrated solutions.[1] A full-face shield should be worn over safety goggles when there is a risk of a significant splash, such as when handling larger volumes (>1L) of a solution.
-
Body Protection : A clean, fully-buttoned laboratory coat made of a suitable material must be worn to protect against skin contact from spills.[3]
-
Respiratory Protection : Handling the fine powder outside of a primary engineering control like a chemical fume hood or a ventilated balance enclosure can lead to aerosolization and inhalation. In such scenarios, or in case of insufficient ventilation, a properly fitted respirator is necessary.[1] Consult with your institution's environmental health and safety (EHS) department to determine the appropriate respirator type.
Part 3: Operational & Handling Plan
Integrating safety into the experimental workflow is paramount. The following procedures provide a step-by-step guide for common laboratory manipulations.
Workflow for Safe Handling
This workflow outlines the critical steps and decision points for safely handling 4-fluoro-N-(3-phenylpropyl)benzamide from receipt to use.
Caption: Standard operational workflow for handling the target compound.
Step-by-Step Procedures
1. Weighing and Aliquoting (Solid Form)
-
Preparation : Designate a specific area for handling the solid, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Execution :
-
Don the core PPE: double nitrile gloves, chemical safety goggles, and a lab coat.
-
Place a weigh boat on the analytical balance within the enclosure.
-
Carefully open the container with the compound, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat. Minimize any disturbance that could create dust.
-
Securely close the main container.
-
Proceed immediately to the next step (e.g., dissolution) to avoid leaving the weighed powder exposed.
-
2. Preparing Solutions
-
Preparation : All solution preparations must be performed in a chemical fume hood. Ensure the appropriate solvent and clean glassware are ready.
-
Execution :
-
Add the desired volume of solvent to your receiving flask.
-
Carefully add the weighed solid to the solvent.
-
If necessary, stir the solution using a magnetic stir bar or gentle agitation to facilitate dissolution.
-
Once dissolved, securely cap the flask.
-
Part 4: Emergency & Disposal Procedures
Preparedness for unexpected events and a clear plan for waste management are non-negotiable aspects of laboratory safety.
Spill Management
For a small spill of the solid powder or a dilute solution:
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Contain : If it is a liquid, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Clean : Wearing your full PPE, carefully sweep or wipe up the material. For solids, avoid creating dust. Place the contaminated absorbent material and cleaning supplies into a sealed, labeled waste container.
-
Decontaminate : Clean the spill area with soap and water.
Waste Disposal Protocol
The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds environmentally persistent.[5] Standard chemical waste disposal methods may be insufficient.
-
Waste Segregation : All waste containing 4-fluoro-N-(3-phenylpropyl)benzamide, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : Due to their stability, fluorinated compounds require specialized disposal. The recommended method is high-temperature incineration at a licensed hazardous waste facility.[6] This process has been shown to effectively break the carbon-fluorine bond, preventing the release of the "forever chemical" into the environment.[5] Do not dispose of this compound down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, you can confidently work with 4-fluoro-N-(3-phenylpropyl)benzamide, ensuring the protection of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. [Link]
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New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
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Sim, C., Trogadas, P., & Strbac, G. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]
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Echo Process Instrumentation. What are the Health and Safety Guidelines for Using Amines?. [Link]
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Princeton University Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
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Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]
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Finar Limited. (2010, June 10). Benzamide MSDS. [Link]
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Amrita Vishwa Vidyapeetham. Synthesis and analysis of amides. [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
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Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. [Link]
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ComplianceSigns, LLC. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
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Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE. YouTube. [Link]
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Votoupal, K. L., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. PubMed. [Link]
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-
Patsnap Eureka. (2017, December 19). Processes for the preparation of benzamide derivatives, novel intermediates for the.... [Link]
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Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
